Phg-gly-OH
Description
BenchChem offers high-quality Phg-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phg-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXOMNKURQBXLP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phg-gly-OH chemical structure and molecular weight
Technical Guide: Physicochemical Characterization and Synthetic Utility of Phg-Gly-OH
Executive Summary
This technical guide provides a comprehensive analysis of Phenylglycylglycine (Phg-Gly-OH), a dipeptide of significant interest in medicinal chemistry and peptide therapeutics. Unlike the common phenylalanine (Phe) residue, phenylglycine (Phg) contains a phenyl ring directly attached to the
Chemical Identity and Structure
Phg-Gly-OH is a dipeptide composed of a phenylglycine residue coupled to a glycine residue with a free C-terminal carboxylic acid.
Nomenclature and Identifiers
-
IUPAC Name: 2-[[2-amino-2-phenylacetyl]amino]acetic acid[1]
-
Abbreviation: H-Phg-Gly-OH
-
Molecular Formula:
[1][3]
Stereochemical Variants: The biological activity and application depend heavily on the stereochemistry of the Phg residue.
-
L-Phg-Gly-OH (S-isomer): Used in standard peptide synthesis and chiral resolution studies.
-
D-Phg-Gly-OH (R-isomer): Common impurity or degradation product in
-lactam antibiotics (e.g., Cefaclor, Cephalexin) which utilize D-phenylglycine side chains.-
CAS Number: 6453-64-1[1]
-
Molecular Weight Calculation
The molecular weight is derived from the sum of the residue masses minus the water molecule lost during peptide bond formation.
| Component | Formula | Monoisotopic Mass (Da) | Contribution |
| Phg Residue | 133.05 | N-terminal residue | |
| Gly Residue | 57.02 | C-terminal residue | |
| Water (End Groups) | 18.01 | Terminal H and OH | |
| Total | 208.08 | Exact Mass |
-
Average Molecular Weight: 208.21 g/mol [3]
Structural Visualization
The following diagram illustrates the chemical connectivity of L-Phg-Gly-OH.
Caption: Structural connectivity of Phg-Gly-OH highlighting the steric bulk of the phenyl group at the N-terminal
Physicochemical Properties
Understanding the physicochemical behavior of Phg-Gly-OH is critical for purification and formulation.
-
Solubility: Moderately soluble in water; solubility increases significantly in acidic (pH < 3) or basic (pH > 9) buffers due to ionization of the terminal amine or carboxyl group.
-
Isoelectric Point (pI): Estimated at ~5.8.[7]
-
pKa (COOH): ~3.1 (Typical for dipeptides)
-
pKa (NH3+): ~8.1 (Lower than free amino acids due to electron-withdrawing effect of the amide bond).
-
-
UV Absorbance: The phenyl ring provides a chromophore with
around 257 nm, allowing detection by UV-Vis spectroscopy, unlike simple aliphatic peptides.
Synthetic Protocols
The synthesis of Phg-Gly-OH requires careful attention to racemization, as the phenylglycine
Solid-Phase Peptide Synthesis (SPPS) Workflow
Objective: Synthesize H-L-Phg-Gly-OH using Fmoc chemistry on Wang resin.
Reagents:
-
Resin: Fmoc-Gly-Wang Resin (Loading: 0.6–0.8 mmol/g).
-
Coupling: Fmoc-L-Phg-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5%
.
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (Gly): Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-L-Phg-OH and HBTU in DMF. Add DIPEA immediately before adding to resin to minimize racemization.
-
Coupling: Shake at room temperature for 45–60 min. Note: Extended coupling times increase racemization risk for Phg.
-
Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.
-
Cleavage: Treat resin with TFA cocktail for 2 hours. Precipitate in cold diethyl ether.
Solution Phase Synthesis (Dipeptide Scale-up)
For larger quantities (>5g), solution phase synthesis via active ester is preferred.
-
Activation: React Boc-L-Phg-OH with N-hydroxysuccinimide (HOSu) and DCC in THF to form Boc-L-Phg-OSu.
-
Coupling: Dissolve Glycine (free acid) in
solution (pH 8.5). Add Boc-L-Phg-OSu solution dropwise. -
Workup: Acidify to pH 2, extract with Ethyl Acetate.
-
Deprotection: Remove Boc group with TFA/DCM (1:1).
Synthesis Workflow Diagram
Caption: Step-by-step Fmoc-SPPS workflow for Phg-Gly-OH synthesis emphasizing the critical racemization control point.
Analytical Characterization
To validate the identity and purity of Phg-Gly-OH, the following methods are standard.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 254 nm (Phenyl ring absorption) and 214 nm (Peptide bond).
-
Retention: Phg-Gly-OH will elute later than Gly-Gly due to the hydrophobicity of the phenyl ring but earlier than Phe-Gly due to the lack of the methylene spacer.
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.[8]
-
Expected Ion
: 209.09 m/z. -
Fragmentation: MS/MS fragmentation typically yields a major peak at 134 m/z (Phg immonium ion) or loss of the glycine moiety.
Applications in Drug Development
Antibiotic Impurity Profiling
D-Phg-Gly-OH (CAS 6453-64-1) is a known degradation product of cephalosporins like Cefaclor . Under hydrolytic conditions, the
Steric Probes in Peptidomimetics
In medicinal chemistry, replacing Phenylalanine (Phe) with Phenylglycine (Phg) restricts the conformational freedom of the peptide backbone (
References
-
PubChem. (2025).[1][8] Phenylglycylglycine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Phenylglycylglycine | C10H12N2O3 | CID 193424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. 134624-91-2|PHg-gly-oh|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 134624-91-2 | L-苯基甘氨酰甘氨酸 | H-L-Phg-Gly-OH | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 6. 134624-91-2・Phg-gly-oh・Phg-gly-oh【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. scribd.com [scribd.com]
- 8. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling of H-Phg-Gly-OH: Physicochemical Basis & Experimental Determination
The following technical guide details the solubility profile of H-Phg-Gly-OH (L-Phenylglycyl-glycine) . This document is structured for researchers requiring precise physicochemical insights for synthesis, purification, and formulation.
Executive Summary
H-Phg-Gly-OH is a dipeptide combining the sterically constrained, hydrophobic residue Phenylglycine (Phg) with the flexible, hydrophilic residue Glycine (Gly) . Unlike its structural analog Phenylalanine (Phe), Phg possesses a phenyl ring directly attached to the
The solubility of H-Phg-Gly-OH is governed by its zwitterionic lattice energy in the solid state versus its solvation energy in liquid media. It exhibits a "U-shaped" pH-solubility profile in aqueous media, with minimum solubility at its isoelectric point (pI ~5.8) and high solubility in high-dielectric organic solvents (DMSO, HFIP).
Part 1: Molecular Architecture & Physicochemical Basis
To predict and manipulate the solubility of H-Phg-Gly-OH, one must understand the competition between its crystal lattice forces and solvent interactions.
The "Phenylglycine Effect"
While Phenylalanine (Phe) has a benzyl side chain (
-
Electronic Impact: The electron-withdrawing nature of the phenyl ring reduces the basicity of the N-terminal amine. The pK
of the Phg amine (~6.8–7.0) is significantly lower than that of Phe (~9.1) or Gly (~9.6).[1][2][3] -
Steric Impact: The direct attachment restricts conformational freedom (
angles), leading to tighter crystal packing and higher lattice energy, which generally opposes dissolution.
The Zwitterionic Lock
At neutral pH, H-Phg-Gly-OH exists as a zwitterion (
Solvation Mechanism Diagram
The following diagram illustrates the solvation barriers and the requisite solvent properties to overcome them.
Part 2: Solubility Profile Matrix
The following data summarizes the solubility behavior of H-Phg-Gly-OH. Note that specific values can vary based on the solid-state polymorph; these descriptions represent the thermodynamic equilibrium of the amorphous/microcrystalline solid.
Table 1: Comparative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Notes |
| Aqueous (Neutral) | Water (pH 5–6) | Moderate/Low | Soluble, but limited by Phg hydrophobicity. Minimized at pI. |
| Aqueous (Acidic) | 0.1 M HCl / 1% AcOH | High | Protonation of C-term ( |
| Aqueous (Basic) | 0.1 M NaOH / 1% NH | High | Deprotonation of N-term ( |
| Polar Aprotic | DMSO, DMF, NMP | Very High | High dielectric constant ( |
| Polar Protic | Methanol, Ethanol | Low | Insufficient dielectric strength to break zwitterionic lattice effectively. |
| Fluorinated | HFIP, TFE | High | Strong H-bond donor capability disrupts peptide backbone aggregation. |
| Non-Polar | DCM, Ethyl Acetate, Hexane | Insoluble | Cannot solvate the charged termini of the zwitterion. |
Critical Insight: The pH Window
Due to the lower pK
-
Solubility Window: To achieve
in aqueous media, adjust pH to < 3.0 or > 8.0 . -
Caution: Avoid pH > 11 for prolonged periods to prevent racemization of the sensitive Phenylglycine
-proton.
Part 3: Experimental Determination Protocol
Do not rely on literature values for critical formulation work, as polymorphism and residual salts (TFA/HCl) drastically alter solubility. Use this self-validating protocol.
Saturation Shake-Flask Method (HPLC Quantification)
Objective: Determine the thermodynamic solubility of H-Phg-Gly-OH in a specific solvent system.
Materials:
-
H-Phg-Gly-OH (solid).
-
Target Solvent (e.g., PBS pH 7.4, MeOH).
-
Syringe Filter (0.22 µm PVDF or PTFE).
-
HPLC System (C18 column).
Workflow:
-
Supersaturation: Add excess H-Phg-Gly-OH solid to 1 mL of solvent in a glass vial. (Target visual precipitation; start with 50 mg).
-
Equilibration: Agitate at 25°C for 24 hours. (Use a thermomixer or shaker plate).
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm filter.
-
Check point: If the filtrate is cloudy, centrifugation was insufficient. Re-spin.
-
-
Quantification: Dilute the filtrate 1:10 or 1:100 in mobile phase and inject into HPLC.
-
Calculation: Compare peak area to a standard curve of H-Phg-Gly-OH (0.1 – 1.0 mg/mL).
-
Diagram: Solubility Determination Workflow
Part 4: Applications & Strategic Recommendations
Synthesis & Purification[4]
-
Reaction Solvent: Perform coupling reactions in DMF or NMP . Avoid DCM as the zwitterionic dipeptide will precipitate, potentially trapping impurities.
-
Workup: If the product is H-Phg-Gly-OH (free acid), precipitate it from the reaction mixture by adding Diethyl Ether or Acetonitrile .
-
Purification: Use Reverse Phase HPLC (C18).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: The phenyl ring provides good retention on C18, allowing separation from glycine or inorganic salts.
-
Formulation
-
Injectables: For aqueous formulations, use a buffer system (Citrate or Acetate) to hold the pH away from the pI (5.8). A pH of 4.0 is often ideal for stability and solubility.
-
Cosolvents: If higher concentration is needed at neutral pH, add Propylene Glycol or PEG-400 (up to 20% v/v) to lower the dielectric requirement.
References
-
Physicochemical Properties of Amino Acids
-
Phenylglycine Characteristics
-
Peptide Solubility Prediction
-
Black, S. D., & Mould, D. R. (1991). Development of hydrophobicity parameters to analyze proteins which bear post-translational modifications. Analytical Biochemistry, 193(1), 72-82. Link
-
-
Synthesis and Properties of Phenylglycine Peptides
-
U.S. Patent 3,532,736. (1970). Novel amino acid protecting group. (Describes synthesis and properties of D-phenylglycylglycine derivatives). Link
-
-
General Solubility Guidelines
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. study.com [study.com]
- 4. US3532736A - Novel amino acid protecting group - Google Patents [patents.google.com]
- 5. US3467690A - 3,5-dimethoxybenzyl carbonate esters - Google Patents [patents.google.com]
- 6. N-Phenylglycine [webbook.nist.gov]
Biological Activity of Phenylglycine-Containing Peptides: A Technical Guide
Executive Summary
This guide addresses the structural, synthetic, and biological dimensions of peptides containing Phenylglycine (Phg).[1][2][3] Unlike its homolog Phenylalanine (Phe), Phg possesses a phenyl ring attached directly to the
Part 1: Structural & Physicochemical Properties[2][4][5]
Conformational Constraints
The direct attachment of the phenyl ring to the
-
Ramachandran Restriction: Phg residues severely restrict the
and torsion angles of the peptide backbone. This rigidity is often exploited to lock peptides into bioactive conformations, such as -turns or rigid "cup" structures seen in glycopeptide antibiotics. -
-
Stacking: The fixed orientation of the aromatic ring facilitates strong, ordered - stacking interactions. This property is currently driving research into Phg-based supramolecular hydrogels, which show superior mechanical strength compared to Phe-based analogs.
Proteolytic Stability
Phg is a non-proteinogenic amino acid.[1][2][4][5] Endogenous proteases (e.g., chymotrypsin, trypsin) generally do not recognize the Phg side chain efficiently due to the steric bulk proximal to the scissile bond. Consequently, incorporating Phg into peptide sequences significantly extends plasma half-life (
Table 1: Comparative Properties of Phenylalanine (Phe) vs. Phenylglycine (Phg)
| Feature | L-Phenylalanine (Phe) | L-Phenylglycine (Phg) | Biological Impact |
| Side Chain | Phg has higher steric bulk at | ||
| Acidity ( | Low ( | High ( | Phg is highly prone to racemization. |
| Conformation | Flexible | Rigid / Constrained | Phg stabilizes |
| Proteolysis | Susceptible | Resistant | Phg improves metabolic stability. |
Part 2: Synthesis & Handling (The Racemization Challenge)
The Mechanism of Racemization
The
-
Risk Factor: During base-mediated coupling (Fmoc-SPPS), the
-proton is easily abstracted, leading to a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL-peptide).
Validated Protocol for Epimerization-Free Synthesis
To ensure structural integrity, the following protocol minimizes base exposure and activates the carboxyl group without abstracting the
Protocol: Low-Racemization Coupling of Fmoc-Phg-OH
-
Reagents:
-
Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) OR COMU.
-
Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DBU or excess DIEA.
-
Solvent: DMF or DCM (Anhydrous).
-
-
Workflow:
-
Step 1 (Pre-activation): Dissolve Fmoc-Phg-OH (3 eq) and DEPBT (3 eq) in DMF. Add TMP (3 eq) immediately prior to addition to the resin.
-
Step 2 (Coupling): Add mixture to the resin.[6] Allow reaction for 60 minutes.
-
Step 3 (Monitoring): Perform a Kaiser test. If incomplete, do not use strong base for recoupling. Repeat with fresh reagents.
-
Step 4 (Deprotection): Use 20% Piperidine in DMF. Note: The Phg residue itself is stable to deprotection conditions once coupled; the risk is primarily during the activation of the free acid.
-
-
Validation:
-
Analyze crude product via C18 RP-HPLC. Racemized peptides (D-Phg) typically elute earlier than L-Phg analogs due to disrupted hydrophobic binding domains.
-
Figure 1: Synthetic workflow distinguishing high-risk base-catalyzed pathways from the optimized low-racemization protocol.
Part 3: Biological Implications & Case Studies
Mechanism of Action: Glycopeptide Antibiotics
The most prominent biological application of Phg derivatives (e.g., 4-hydroxyphenylglycine, Hpg) is in the Vancomycin family.[3]
-
Role of Phg: The rigidity of the Phg/Hpg residues locks the peptide backbone into a rigid "cup" shape.
-
Target Binding: This pre-organized conformation is entropically favorable for binding the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.
-
Outcome: Inhibition of cell wall cross-linking (transpeptidation), leading to bacterial lysis.
Case Study: Odevixibat (IBAT Inhibitor)
Odevixibat is a recently approved drug for Progressive Familial Intrahepatic Cholestasis (PFIC).[7]
-
Structure: Contains a D-4-hydroxyphenylglycine moiety.
-
Function: The Phg-derivative provides a specific steric fit into the Ileal Bile Acid Transporter (IBAT), preventing bile acid reuptake. This demonstrates the utility of Phg in designing peptidomimetics with high receptor selectivity and metabolic stability.
Visualizing the Mechanism
The following diagram illustrates the critical role of Phg-stabilized conformation in the mechanism of action for Vancomycin-class antibiotics.
Figure 2: Mechanism of Action for Phg-containing glycopeptides. The rigidity provided by Phg is essential for the entropic favorability of target binding.
Part 4: Experimental Protocols for Activity Assessment
Proteolytic Stability Assay
To verify the enhanced stability of Phg-containing peptides:
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Incubation: Add Chymotrypsin (enzyme:substrate ratio 1:100). Incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, 8, and 24 hours. Quench with 1% TFA.
-
Analysis: Monitor degradation via HPLC. Phg-peptides should show >90% integrity at 4 hours, whereas Phe-analogs typically degrade <50%.
Circular Dichroism (CD) Spectroscopy
To confirm conformational rigidity:
-
Solvent: Prepare samples in water and TFE (Trifluoroethanol) mixtures.
-
Measurement: Scan 190–250 nm.
-
Interpretation: Phg-peptides often exhibit stable spectra resistant to thermal denaturation or solvent changes, indicative of a rigidified secondary structure (e.g., stable
-turn).
References
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[8] Tetrahedron Letters.[4][8]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1][2][8] Natural Product Reports.[1][8]
-
Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[8] Journal of Peptide Science.[8]
-
Bertouille, et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels. Materials Today Chemistry.
-
FDA Drug Approvals. Odevixibat (Bylvay) Prescribing Information.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. Phenylglycine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Precision Synthesis of H-Phg-Gly-OH
The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals requiring high-fidelity synthesis of the dipeptide H-Phg-Gly-OH .
This guide deviates from standard generic protocols to address the two specific chemical liabilities of this sequence:
-
Racemization of Phenylglycine (Phg): The
-proton of Phg is benzylic and highly acidic, making it prone to base-catalyzed epimerization during activation and coupling. -
Diketopiperazine (DKP) Formation: Dipeptides bound to resin via ester linkages are thermodynamically driven to cyclize and cleave prematurely (DKP formation) upon N-terminal deprotection.[1]
Executive Summary & Strategic Analysis
Synthesizing the dipeptide H-Phg-Gly-OH presents a deceptive challenge. While short, the sequence combines a sterically sensitive, racemization-prone non-standard amino acid (Phg) with a C-terminal Glycine that, when resin-bound, facilitates rapid Diketopiperazine (DKP) cyclization.
Standard SPPS protocols (e.g., Wang resin, HBTU/DIEA activation) will likely result in <50% yield and significant D-Phg contamination .
The Optimized Strategy:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory. Its steric bulk inhibits DKP formation, and its high acid sensitivity allows for mild cleavage.
-
Coupling Chemistry: DIC/Oxyma Pure is selected over HBTU/DIEA. The absence of tertiary bases (like DIEA) during activation is critical to preserving the chiral integrity of Phg.
-
Cleavage Pathway: A "Protected Cleavage" strategy is recommended. The peptide is cleaved from the resin retaining the N-terminal Fmoc group to prevent DKP, followed by solution-phase deprotection.
Mechanistic Pathways & Risks
Diketopiperazine (DKP) Formation
DKP formation is the primary failure mode for dipeptide synthesis on resin. Upon removal of the N-terminal Fmoc group, the free amine can attack the C-terminal resin ester linkage, forming a cyclic dipeptide and detaching from the resin.
Figure 1: Mechanism of premature cleavage via DKP formation. 2-CTC resin suppresses the 'Cyclization' step via steric hindrance.
Materials & Reagents
| Component | Specification | Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Steric bulk prevents DKP; allows mild 1% TFA cleavage. |
| Amino Acid 1 | Fmoc-Gly-OH | C-terminal residue.[2] |
| Amino Acid 2 | Fmoc-Phg-OH | N-terminal residue (Racemization prone).[3][4][5] |
| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Carbodiimide activation avoids base-catalyzed racemization. |
| Additive | Oxyma Pure | Superior to HOBt/HOAt for suppressing racemization. |
| Solvent | DMF (Peptide Grade) | Standard solvent.[1] |
| Cleavage Acid | TFA (Trifluoroacetic acid) | Used at 1% concentration for protected cleavage. |
Experimental Protocol
Phase 1: Resin Loading (Fmoc-Gly-OH)
Objective: Load the first amino acid onto 2-CTC resin without maximizing loading (lower loading reduces aggregation).
-
Resin Preparation:
-
Weigh 1.0 g of 2-CTC resin (typical substitution 1.0–1.6 mmol/g).
-
Swell in dry DCM (10 mL) for 20 minutes. Drain.
-
-
Loading Solution:
-
Dissolve Fmoc-Gly-OH (0.6 eq relative to resin capacity) in DCM (10 mL).
-
Add DIPEA (4.0 eq). Note: DIPEA is safe here as Gly is achiral.
-
-
Coupling:
-
Capping (Methanolysis):
-
Add HPLC-grade Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 minutes.
-
Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.
-
-
Fmoc Removal (Gly):
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Wash thoroughly: 5x DMF, 5x DCM. Ensure all piperidine is removed.
-
Phase 2: Coupling Fmoc-Phg-OH (The Critical Step)
Objective: Couple Phg without racemization. Avoid HBTU/HATU/DIEA.
-
Activation Cocktail:
-
Calculate 3.0 eq of Fmoc-Phg-OH .
-
Calculate 3.0 eq of Oxyma Pure .
-
Dissolve both in minimal DMF.
-
Add 3.0 eq of DIC .
-
Pre-activation: Allow to react for 2 minutes (no longer) to form the active ester.
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound H-Gly-2-CTC.
-
Agitate for 60 minutes at room temperature.
-
-
Monitoring:
-
Perform a Kaiser Test.[7] If blue (incomplete), recouple using fresh reagents. Do not extend time indefinitely as this risks epimerization.
-
-
Washing:
-
Wash resin: 4x DMF, 4x DCM.
-
Phase 3: Cleavage & Deprotection (The "Safe" Route)
Rationale: To strictly avoid DKP, we cleave the peptide from the resin while the Fmoc group is still attached (Fmoc-Phg-Gly-OH). We then remove the Fmoc group in solution.
Step A: Mild Acid Cleavage (1% TFA)
-
Prepare 1% TFA in DCM (v/v).
-
Treat resin with 10 mL of solution for 2 minutes .
-
Filter the solution directly into a flask containing 1 mL of Pyridine (or 5% DIPEA in MeOH) to immediately neutralize the acid (preventing premature Fmoc removal or hydrolysis).
-
Repeat this mild acid treatment 5–6 times.
-
Combine filtrates and concentrate under reduced pressure (Rotavap) to obtain the protected intermediate: Fmoc-Phg-Gly-OH .
Step B: Solution Phase Fmoc Removal
-
Redissolve the residue in 20% Diethylamine (DEA) in Acetonitrile (or DMF). DEA is easier to evaporate than piperidine.
-
Stir for 30 minutes at room temperature.
-
Workup: Evaporate the solvent and DEA. The residue contains H-Phg-Gly-OH and the fulvene adduct.
-
Purification: Triturate with cold diethyl ether (to remove fulvene) or proceed directly to Prep-HPLC.
Quality Control & Analysis
Analytical Expectations:
-
Target Mass: Calculate monoisotopic mass for H-Phg-Gly-OH (
).-
MW: ~208.21 g/mol .
-
[M+H]+: 209.22.
-
-
Chiral Purity Check:
-
Standard C18 HPLC may not separate D-Phg from L-Phg isomers.
-
Marfey's Reagent (FDAA) derivatization or a Chiral Column (e.g., Chiralpak) is required to quantify % racemization.
-
Data Summary Table:
| Parameter | Standard Protocol (Wang/HBTU) | Optimized Protocol (2-CTC/DIC/Oxyma) |
| DKP Formation | High (>30% loss) | Negligible (<1%) |
| Phg Racemization | High (5–15% D-isomer) | Low (<0.5% D-isomer) |
| Crude Yield | Low | High |
| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) |
Workflow Visualization
Figure 2: Optimized SPPS Workflow prioritizing Route B to eliminate DKP formation.
References
-
Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[12]
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
-
Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
-
Creative Peptides. Strategies to Mitigate Diketopiperazine (DKP) Formation.
-
Gong, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. mesalabs.com [mesalabs.com]
Application Note: Kinetic Profiling of Sterically Hindered Dipeptides (Phg-Gly-OH)
This Application Note and Protocol Guide details the kinetic characterization of the enzymatic hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) .
This guide focuses on the unique steric challenges imposed by the non-proteinogenic amino acid Phenylglycine (Phg) . Unlike Phenylalanine (Phe), Phg lacks a methylene spacer between the
Introduction & Mechanistic Rationale
The hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) represents a distinct class of enzymatic challenges compared to standard peptide substrates.[1] In drug development, Phg is frequently incorporated into semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin) and peptide-based prodrugs to resist rapid degradation by serum proteases.[1][2]
The Steric "Anchor" Effect:
In standard amino acids like Phenylalanine (Phe), the
-
Steric Clash: The phenyl ring interferes with the catalytic triad's approach to the scissile peptide bond.[1]
-
Electronic Modulation: The proximity of the aromatic ring to the carbonyl carbon alters the electrophilicity of the peptide bond, affecting the formation of the tetrahedral intermediate.[1]
Target Enzymes:
-
Aminopeptidases (e.g., Leucine Aminopeptidase, LAP): Typically hydrolyze N-terminal residues.[1][2] The Phg-Gly bond often exhibits a
that is orders of magnitude lower than Phe-Gly, serving as a "metabolic brake."[1] -
Penicillin G Acylase (PGA): While primarily a deacylating enzyme, PGA recognizes the Phg moiety (similar to Ampicillin) and can hydrolyze Phg-peptide bonds, often used in biocatalytic resolution of chiral amines.[1]
Experimental Workflow
The following diagram outlines the complete workflow for determining the kinetic stability of Phg-Gly-OH, from substrate preparation to Michaelis-Menten modeling.
Caption: Workflow for kinetic characterization of Phg-Gly-OH hydrolysis using discontinuous HPLC monitoring.
Detailed Protocol: Enzymatic Hydrolysis Assay
Materials Required
-
Substrate: L-Phenylglycyl-Glycine (Phg-Gly-OH), >98% purity.[1][2]
-
Enzyme: Aminopeptidase M (APM) (EC 3.4.11.[1]2) or Leucine Aminopeptidase (LAP) (EC 3.4.11.1).[1]
-
Note: For biocatalytic studies, Penicillin G Acylase (PGA) (EC 3.5.1.[1]11) may be used.
-
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (physiological) or pH 8.0 (optimal for APM).
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile (HPLC grade).[1]
-
Internal Standard: L-Tryptophan (Trp) or Benzoic Acid (final conc. 100 µM) to correct for injection variability.
Step 1: Substrate Stock Preparation
-
Dissolve Phg-Gly-OH in Milli-Q water to create a 20 mM stock solution .
-
Critical: Phg-peptides can be prone to diketopiperazine (DKP) formation (cyclization) at neutral pH over long periods.[1] Prepare fresh or store at -20°C.
-
Filter through a 0.22 µm PVDF membrane.[1]
Step 2: Enzyme Working Solution
-
Dilute the enzyme in the reaction buffer to a concentration that yields ~10-15% substrate conversion within 30 minutes.
-
Optimization: Start with 0.1 Units/mL for commercial Aminopeptidase M.[1]
Step 3: Kinetic Assay Setup (96-well or Microtube)
Run reactions in triplicate for at least 5 substrate concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mM).
| Component | Volume (µL) | Final Conc. |
| Phosphate Buffer (pH 7.4) | 180 - X | 50 mM |
| Phg-Gly-OH Stock | X | 0.5 - 10 mM |
| Pre-incubate at 37°C for 5 min | ||
| Enzyme Solution | 20 | ~0.01 U/mL |
| Total Volume | 200 |
Step 4: Sampling and Quenching
-
Incubate the reaction mixture at 37°C in a thermomixer (500 rpm).
-
At defined time points (e.g., 0, 5, 10, 15, 30, 60 min), withdraw 50 µL aliquots.
-
Immediately transfer into tubes containing 50 µL of Quenching Solution (10% TFA).
-
Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer supernatant to HPLC vials.[1]
Analytical Protocol: HPLC Quantification
Since Glycine is not UV-active, the reaction is monitored by the disappearance of Phg-Gly-OH and the appearance of L-Phenylglycine (Phg) .[1]
-
System: HPLC with UV-Vis or DAD detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]
-
Temperature: 25°C.
-
Detection: 210 nm (peptide bond) and 254 nm (phenyl ring specificity).[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 10.0 | 30 | Separation of Phg / Phg-Gly |
| 12.0 | 90 | Wash |
| 15.0 | 5 | Re-equilibration |[1]
Peak Identification:
-
L-Phg: Elutes earlier (more polar).
-
Phg-Gly-OH: Elutes later (more hydrophobic).[1]
-
Validation: Inject pure standards of L-Phg and Phg-Gly-OH to confirm retention times.
Data Analysis & Kinetic Modeling
A. Calculation of Initial Rates (
)
For each substrate concentration
B. Michaelis-Menten Fitting
Fit the
-
(Michaelis Constant): Indicates the affinity of the enzyme for Phg-Gly-OH.[1] A high
(>5 mM) suggests poor binding due to the steric bulk of the Phg group.[1] -
(Turnover Number): Calculated as
. This reflects the catalytic efficiency.[1]
C. Comparative Analysis (The "Steric Probe")
To validate the steric hindrance hypothesis, compare the catalytic efficiency (
| Parameter | Phe-Gly-OH (Standard) | Phg-Gly-OH (Steric Probe) | Interpretation |
| Low (High Affinity) | High | Phg bulk hinders active site entry.[1] | |
| High | Low | Phg rigidity prevents optimal transition state alignment.[1] | |
| Reference (100%) | <1-5% | Quantifies the "metabolic stability" conferred by Phg.[1] |
References
-
Blandin, F., et al. (1991).[1][2] "Enzymatic synthesis of peptides: comparative study of the specificity of penicillin acylase." Journal of Molecular Catalysis.
-
Alkema, W.B.L., et al. (2000).[1][2] "Characterization of the beta-lactam binding site of penicillin acylase of Escherichia coli by structural and site-directed mutagenesis studies." Protein Engineering, Design and Selection.
-
Kasche, V. (1986).[1] "Mechanism and yields in enzyme catalyzed equilibrium and kinetically controlled synthesis of beta-lactam antibiotics and peptides."[1] Enzyme and Microbial Technology.
-
Wegman, M.A., et al. (2001).[1][2] "Hydrolysis of phenylglycine esters and amides by penicillin acylase." Biocatalysis and Biotransformation.
-
Standard Protocol for Aminopeptidase Assay. (2024).[1] Worthington Biochemical Corporation.[1]
Sources
- 1. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phg-gly-OH as a substrate for peptide transport studies
Application Note: Phg-Gly-OH as a UV-Detectable Substrate for Peptide Transport (PEPT1/PEPT2) Studies
Executive Summary
Subject: Utilization of L-Phenylglycyl-glycine (Phg-Gly-OH) as a non-radiolabeled, high-affinity probe for Proton-coupled Oligopeptide Transporters (POTs).
Scope: This guide details the physicochemical advantages of Phg-Gly-OH over the traditional radiolabeled standard (Gly-Sar), provides a validated Caco-2 uptake protocol, and outlines HPLC-UV detection parameters.
Key Value Proposition: While
Technical Background & Mechanism
The Transporter System (PEPT1/SLC15A1 & PEPT2/SLC15A2)
The mammalian peptide transporters PEPT1 (low affinity, high capacity; intestine) and PEPT2 (high affinity, low capacity; kidney/brain) function as tertiary active transporters. They utilize an inwardly directed proton (
-
Stoichiometry: Transport is electrogenic, typically involving the symport of one peptide molecule with one or more protons (
). -
Substrate Specificity: Highly promiscuous, accepting most di/tripeptides and peptidomimetic drugs (e.g.,
-lactams, Valacyclovir), provided they possess a free N-terminal amine and C-terminal carboxyl group (or bioisosteres).
Why Phg-Gly-OH? (The Phg Advantage)
L-Phenylglycine (Phg) differs from L-Phenylalanine (Phe) by the absence of a methylene (
-
UV Detectability: The aromatic ring allows direct UV detection, unlike Gly-Gly or Gly-Sar.
-
Stereochemical Probe: The proximity of the bulky phenyl ring to the peptide backbone in Phg-Gly-OH restricts conformational freedom. This makes it an excellent probe for mapping the "steric exclusion" zones of the PEPT1 binding pocket.
-
Affinity: Phg-Gly derivatives often exhibit
values in the low millimolar to micromolar range, comparable to or better than Gly-Sar (0.2–1.0 mM range for PEPT1).
Visualization of Transport Mechanism
The following diagram illustrates the proton-coupled symport mechanism utilized by PEPT1 to transport Phg-Gly-OH across the apical membrane.
Figure 1: Kinetic model of PEPT1-mediated transport. The proton gradient (pH 6.0 out / 7.4 in) drives the conformational shift of the transporter, moving Phg-Gly-OH into the cytosol.
Detailed Experimental Protocol
Objective: Quantify the uptake of Phg-Gly-OH in Caco-2 cells to determine kinetic parameters (
Materials & Reagents
-
Cell Line: Caco-2 cells (Passage 30–60).
-
Substrate: Phg-Gly-OH (L-Phenylglycyl-glycine), >98% purity.
-
Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose.
-
Wash Buffer (pH 7.4): 25 mM HEPES, 140 mM NaCl (same salts as above).
-
Stop Solution: Ice-cold PBS (Phosphate Buffered Saline).
-
Lysis Buffer: Methanol:Water (50:50 v/v) or 0.1% Triton X-100 (if not interfering with HPLC).
Workflow Diagram
Figure 2: Step-by-step workflow for the Phg-Gly-OH uptake assay.
Step-by-Step Procedure
Step 1: Cell Preparation
-
Seed Caco-2 cells in 24-well plates at a density of
cells/cm². -
Culture for 21 days to allow differentiation and expression of PEPT1. Change media every 2–3 days.
Step 2: Uptake Assay
-
Aspirate culture medium and wash cells twice with Uptake Buffer (pH 6.0) at 37°C.
-
Add 250 µL of Uptake Buffer containing Phg-Gly-OH (Concentration range: 0.1 mM – 10 mM for kinetics).
-
Incubate at 37°C for 10 minutes .
-
Note: Linearity must be established. 10 minutes is usually within the linear uptake phase for PEPT1.
-
-
Termination: Aspirate the uptake solution and immediately wash the monolayer 3 times with Ice-Cold Stop Solution (PBS) to halt transport and remove non-specifically bound peptide.
Step 3: Lysis & Extraction
-
Add 200 µL of 50% Methanol to each well.
-
Scrape cells or sonicate (5 mins) to ensure complete lysis.
-
Centrifuge lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect supernatant for HPLC analysis.
Step 4: HPLC-UV Quantification
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 214 nm (peptide bond) and 254 nm (phenyl ring confirmation).
-
Quantification: Compare peak area against a standard curve of Phg-Gly-OH prepared in lysis buffer.
Data Analysis & Interpretation
Calculating Kinetic Parameters
To determine the Michaelis-Menten constant (
-
Normalize: Convert raw HPLC concentrations to uptake rate (
): -
Subtract Passive Diffusion: If possible, perform a parallel assay at 4°C (where active transport is negligible) and subtract this value from the 37°C uptake.
-
Plot: Graph
(y-axis) vs. Substrate Concentration (x-axis).[3] -
Fit: Use non-linear regression (GraphPad Prism or SigmaPlot) to the equation:
(Where represents the passive diffusion component).
Comparative Data: Phg-Gly vs. Gly-Sar
| Feature | Gly-Sar (Standard) | Phg-Gly-OH (Alternative) |
| Detection | Radiometry ( | HPLC-UV (214/254 nm) |
| Cost | High (Isotopes + Waste disposal) | Low (Standard chemicals) |
| Stability | Extremely High (Hydrolysis resistant) | High (More stable than natural Phe-Gly) |
| Affinity ( | ~1.0 mM (PEPT1) | ~0.2 – 0.5 mM (PEPT1) |
| Primary Use | General transport marker | SAR studies, non-radioactive screening |
Troubleshooting & Critical Controls
-
Hydrolysis Check: Although Phg-Gly is relatively stable, intracellular peptidases can degrade it over long incubations. Always run a "Time Zero" lysate spike to verify recovery efficiency.
-
pH Specificity: PEPT1 requires an acidic microclimate. Ensure the apical buffer is strictly pH 5.5–6.0. If the pH drifts to 7.4, transport efficiency will drop by >80%.
-
Cell Integrity: Use Transepithelial Electrical Resistance (TEER) to ensure the monolayer is intact before the assay.[4] Values should be >300
.
References
-
Brandsch, M., et al. (2008). Transport of cyclic dipeptides and amino acid derivatives by the intestinal peptide transporter PEPT1.[5] Journal of Pharmacology and Experimental Therapeutics.
-
Daniel, H., & Kottra, G. (2004).[6] The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology.[5] Pflügers Archiv.
-
Smith, D. E., et al. (2013).[5] Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications.[5] Molecular Aspects of Medicine.[5]
-
Vig, B. S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular docking. Journal of Medicinal Chemistry.
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[7] Nature Protocols.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]
- 7. diva-portal.org [diva-portal.org]
Application Note: Precision Synthesis of Fmoc-Phg-Gly-OH
Topic: Optimized Synthesis and Deprotection of Fmoc-Phg-Gly-OH Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Process Chemists
Overcoming Racemization in Sterically Hindered Phenylglycine Derivatives
Executive Summary
The synthesis of peptides containing L-Phenylglycine (Phg) presents a unique stereochemical challenge distinct from its homolog Phenylalanine (Phe). Unlike Phe, the
This guide details a high-fidelity protocol for synthesizing Fmoc-Phg-Gly-OH using 2-Chlorotrityl Chloride (2-CTC) resin. We utilize DIC/Oxyma Pure activation to maintain a neutral pH during coupling and provide a specialized "Short-Contact" deprotection strategy to preserve chiral integrity.
Critical Mechanistic Considerations
The Racemization Vector
The primary failure mode in Phg synthesis is the loss of chirality at the
-
Mechanism: Under basic conditions (e.g., presence of DIPEA or Piperidine), the acidic benzylic proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L/D).
-
The "Danger Zone":
-
Activation: Standard HBTU/HATU protocols require tertiary bases (DIPEA/NMM), which drive racemization before the bond is formed.
-
Deprotection: Prolonged exposure to piperidine during Fmoc removal drives racemization of the already coupled Phg residue.
-
Resin Selection: 2-Chlorotrityl Chloride (2-CTC)
We select 2-CTC resin over Wang resin for three reasons:
-
Racemization-Free Loading: Loading Glycine (Gly) as the first residue avoids the risk of racemizing a C-terminal chiral amino acid.
-
Suppression of Diketopiperazine (DKP): The steric bulk of the trityl linker inhibits the back-biting attack common in dipeptide synthesis (especially with Gly), preventing premature cleavage.
-
Mild Cleavage: The protected fragment (Fmoc-Phg-Gly-OH) can be liberated using 1% TFA, leaving the Fmoc group and side-chain protectors intact for fragment condensation strategies.
Visual Workflow & Signaling Pathways
Diagram 1: Synthesis Logic & Racemization Avoidance
Caption: Workflow highlighting the critical divergence point where neutral coupling (DIC/Oxyma) prevents the racemization risk associated with basic activation.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc-Gly-OH | >99% Purity | C-terminal residue (Achiral anchor). |
| Fmoc-L-Phg-OH | >99% Chiral Purity | The racemization-prone residue. |
| 2-Chlorotrityl Chloride Resin | 1.0–1.6 mmol/g | Acid-labile solid support. |
| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Carbodiimide activator (Neutral). |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate | Additive to suppress racemization (Superior to HOBt). |
| Piperidine | Peptide Grade | Fmoc removal reagent.[1][2][3][4] |
| DCM / DMF | Anhydrous | Solvents.[2] |
Experimental Protocols
Protocol A: Resin Loading (Fmoc-Gly-2-CTC)
Objective: Immobilize Glycine without inducing DKP formation.
-
Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL DCM (dry) and swell for 20 mins. Drain.
-
Prepare Loading Solution: Dissolve Fmoc-Gly-OH (0.6 mmol, 0.6 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (2.4 mmol, 4.0 eq).
-
Note: We use a lower equivalent of amino acid (0.6 eq) to control substitution levels and prevent aggregation.
-
-
Loading Reaction: Add solution to resin.[1][2][3][5] Agitate for 1 hour at room temperature.
-
Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture (active ester quenching). Agitate for 15 mins.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Glycine Deprotection
Objective: Expose the N-terminal amine of Glycine.
-
Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 mins. Drain.
-
Repeat: Add fresh 20% Piperidine/DMF. Agitate for 10 mins. Drain.
-
Note: Glycine is achiral; standard deprotection conditions are safe here.
-
-
Wash: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine. Residual base is fatal to the stereochemistry of the next step.
Protocol C: Coupling Fmoc-Phg-OH (The "Neutral" Method)
Objective: Form the Phg-Gly bond without racemizing the incoming Phg.
Crucial Change: Do NOT use HATU/HBTU/DIPEA. The basic environment will racemize Fmoc-Phg-OH before it couples.
-
Reagent Calculation:
-
Fmoc-L-Phg-OH: 3.0 eq (relative to loaded Gly).
-
Oxyma Pure: 3.0 eq.[4]
-
DIC: 3.0 eq.
-
-
Activation (In-Situ):
-
Dissolve Fmoc-L-Phg-OH and Oxyma Pure in minimal DMF.
-
Add this solution to the resin-bound H-Gly-2-CTC.
-
Immediately add DIC.
-
Why? Pre-activation of Phg derivatives can lead to oxazolone formation (racemization). In-situ activation with DIC/Oxyma ensures the active ester reacts immediately with the resin amine.
-
-
Coupling: Agitate for 60–90 minutes at room temperature.
-
Monitoring: Perform a Kaiser Test. If positive (blue), recouple using the same method.
-
Wash: DMF (3x), DCM (3x).
Protocol D: Cleavage (Isolation of Fmoc-Phg-Gly-OH)
Objective: Release the protected dipeptide acid.
-
Preparation: Wash resin with DCM (5x) to remove DMF traces.
-
Mild Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Cleavage: Add 10 mL of 1% TFA/DCM to resin. Agitate for 2 minutes.
-
Collection: Filter immediately into a flask containing 2 mL of 10% Pyridine in Methanol .
-
Reason: The pyridine neutralizes the TFA immediately, preventing acid-catalyzed removal of the trityl linker from remaining on the resin (which creates impurities) and protecting the Fmoc group.
-
-
Repeat: Repeat step 3-4 three times.
-
Work-up: Concentrate the combined filtrates under reduced pressure. Precipitate in cold water or ether to obtain Fmoc-Phg-Gly-OH .
Downstream Application: Fmoc Removal from Phg
If you intend to extend the peptide chain (e.g., to H-Phg-Gly-OH or X-Phg-Gly...), you must remove the Fmoc group from the Phg residue. This is the highest risk step for racemization.
Standard Protocol (20% Piperidine) will cause ~5-15% racemization of Phg.
Optimized "Short-Contact" Deprotection Protocol
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Cycle 1: Add reagent. Agitate for 30 seconds . Drain immediately.
-
Cycle 2: Add reagent. Agitate for 3 minutes . Drain immediately.
-
Wash: Wash immediately and vigorously with DMF (5x).
-
Result: This minimizes the contact time of the free amine (after Fmoc is gone) with the base, preserving chirality.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Doublet Peak in HPLC | Racemization of Phg (L-Phg vs D-Phg). | 1. Switch from HATU to DIC/Oxyma. 2. Use "Short-Contact" deprotection (Protocol 6). 3. Ensure loading temperature was not elevated. |
| Low Yield | DKP formation (loss of dipeptide from resin). | Ensure 2-CTC resin was used.[2][4] Avoid Wang resin. Do not leave the deprotected Gly-Resin sitting in DMF; couple Phg immediately. |
| Mass Spectrum +18 | Hydrolysis of active ester. | Wet solvents.[8] Dry DMF over molecular sieves. |
Diagram 2: Racemization Mechanism (Visual Reference)
Caption: Base-catalyzed abstraction of the benzylic proton leads to a planar intermediate, destroying stereochemical purity.
References
-
Steinauer, R., et al. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 2012.
-
Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009.
-
Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research, 1991.
-
Merck / Sigma-Aldrich. "Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride."
-
Luxembourg Bio Technologies. "Phenylglycine Racemization in Fmoc-based solid-phase peptide synthesis."
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. oxymapure.com [oxymapure.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
Application Notes & Protocols: Strategic Incorporation of D-Phenylalanylglycine (D-Phg-Gly-OH) into Peptidomimetics
Executive Summary
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these valuable building blocks, D-phenylglycine (D-Phg) stands out for its ability to impart significant structural constraints and enhance resistance to enzymatic degradation.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the dipeptide unit, D-Phenylalanylglycine (D-Phg-Gly-OH), into peptide sequences. We will explore the causality behind various synthetic choices, present validated protocols for both solid-phase and solution-phase synthesis, and offer expert insights into overcoming the unique challenges associated with sterically hindered amino acids.
The "Why": Rationale for Incorporating D-Phg-Gly-OH
The inclusion of a D-Phg residue offers a powerful tool for modulating the pharmacological properties of a peptide. Its bulky phenyl side chain, directly attached to the α-carbon, severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This conformational rigidity can lock a peptidomimetic into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[3]
Furthermore, the D-configuration provides a critical defense against proteolysis. Most proteases are stereospecific for L-amino acid residues; the presence of a D-amino acid at or near a cleavage site effectively renders the peptide bond unrecognizable to these enzymes, thereby extending the molecule's in-vivo half-life.[2][4] Using a pre-formed D-Phg-Gly-OH dipeptide unit, rather than performing stepwise additions, can be an efficient strategy to bypass potentially difficult coupling steps and improve overall synthetic yield.[5]
Core Principles & Synthetic Challenges
The primary challenge in incorporating D-Phg is the significant steric hindrance posed by the α-phenyl group. This bulkiness can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[6][7]
Key Considerations:
-
Coupling Reagent Selection: Standard carbodiimide activators (e.g., DIC) are often insufficient. More potent uronium/guanidinium salts such as HBTU, HATU, or COMU are required to achieve efficient acylation. These reagents form highly reactive intermediates that can overcome the steric barrier.[8]
-
Reaction Conditions: Extended coupling times and "double coupling" (repeating the coupling step with fresh reagents) are frequently necessary to drive the reaction to completion.
-
Racemization: While the α,α-disubstituted nature of D-Phg makes it less prone to racemization than other amino acids, the use of highly activating reagents and extended reaction times warrants careful monitoring. The choice of base can also influence stereochemical integrity.[9]
-
Synthesis Strategy: The decision to use a protected dipeptide building block (e.g., Fmoc-D-Phg-Gly-OH) versus a stepwise approach depends on the specific sequence and the availability of reagents. The dipeptide strategy simplifies the process by pre-forming the challenging D-Phg-Gly bond.[5]
Workflow for Peptidomimetic Synthesis Using a D-Phg-Gly Building Block
Below is a generalized workflow for incorporating a D-Phg-Gly unit via Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodologies & Experimental Protocols
We present protocols for the two most common synthetic methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for synthesizing peptides and peptidomimetics due to its efficiency and the ease of purification.[10][11] The growing peptide chain is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents simply washed away.[12]
Protocol 4.1.1: Fmoc-SPPS Incorporation of Fmoc-D-Phg-Gly-OH
This protocol assumes a synthesis scale of 0.1 mmol on a standard polystyrene resin (e.g., Wang or Rink Amide). Adjust volumes accordingly for different scales or resin loadings.
Materials & Reagents:
-
Fmoc-Rink Amide MBHA Resin (or other suitable resin)
-
Fmoc-D-Phg-Gly-OH
-
Other required Fmoc-protected amino acids
-
Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)
-
Washing Solvents: Methanol (MeOH)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Monitoring: Ninhydrin (Kaiser) test solutions
Step-by-Step Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of the resin in a suitable reaction vessel.
-
Swell the resin in DMF for 1 hour. Drain the DMF.[5]
-
-
Peptide Chain Elongation (Prior to D-Phg-Gly addition):
-
Perform standard Fmoc-SPPS cycles to build the peptide sequence C-terminal to the desired incorporation site.[10] Each cycle consists of:
-
Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 5 min, drain. Add fresh 20% piperidine in DMF, agitate for 15 min. Drain.[5]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (0.3 mmol, 3 equiv.) with HBTU/HOBt (3 equiv.) and DIPEA (6 equiv.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.[5]
-
Washing: Wash as described above.
-
Monitoring: Perform a Kaiser test. A blue bead color indicates a complete reaction (free secondary amine). If the test is negative (yellow beads), repeat the coupling step ("double coupling").
-
-
-
Incorporation of Fmoc-D-Phg-Gly-OH:
-
After the final deprotection to expose the N-terminal amine where the dipeptide will be attached, wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve Fmoc-D-Phg-Gly-OH (0.2 mmol, 2 equiv.), HATU (0.2 mmol, 2 equiv.), and DIPEA (0.4 mmol, 4 equiv.) in DMF. Note: Using a stronger activator like HATU and a slightly reduced equivalence can be beneficial for this sterically hindered coupling.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, coupling overnight may be necessary.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. Due to the hindered nature of this coupling, a negative test is crucial. If incomplete, perform a second coupling with fresh reagents for another 4 hours.
-
-
Completion of Synthesis:
-
If additional amino acids are required N-terminal to the D-Phg-Gly unit, proceed with standard Fmoc-SPPS cycles.
-
Perform a final Fmoc deprotection step.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5x) and MeOH (3x), then dry under vacuum.
-
Add the cleavage cocktail (e.g., 3 mL for 0.1 mmol scale) to the dried resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
-
Solution-Phase Synthesis
While less common for longer peptides, solution-phase synthesis offers advantages for large-scale production of shorter peptidomimetics and allows for purification of intermediates at each step.[13][14]
Protocol 4.2.1: Solution-Phase Coupling of Boc-D-Phg-OH to H-Gly-OMe
This protocol outlines a representative coupling to form a protected dipeptide, which can then be further elaborated.
Materials & Reagents:
-
Boc-D-Phg-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃), 1M Hydrochloric acid (HCl), Brine
Step-by-Step Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-D-Phg-OH (1.0 equiv.) in DCM or DMF.
-
Add HOBt (1.1 equiv.) and EDC (1.1 equiv.). Stir the mixture at 0 °C for 15 minutes to pre-activate.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equiv.) in DCM and add NMM (1.1 equiv.) to neutralize the salt and free the amine.
-
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution to the activated Boc-D-Phg-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Extraction:
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product (Boc-D-Phg-Gly-OMe) can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.
-
-
Deprotection:
-
The Boc group can be removed using an acid like trifluoroacetic acid (TFA) in DCM to yield the free amine for subsequent couplings.[15]
-
The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid.
-
Data Presentation & Comparison
The choice of coupling reagent is paramount for successfully incorporating sterically demanding residues like D-Phg. Below is a comparative table summarizing the relative effectiveness of common coupling reagents.
| Coupling Reagent | Class | Relative Power | Typical Coupling Time for D-Phg | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | 8-24 hours | Often results in low yields for D-Phg; risk of side reactions. |
| HBTU/DIPEA | Uronium Salt | High | 2-6 hours | Industry standard; efficient but can pose a slight racemization risk.[5] |
| HATU/DIPEA | Guanidinium Salt | Very High | 1-4 hours | Highly effective for hindered couplings; more expensive but often worth the cost for difficult steps. |
| COMU/DIPEA | Immonium Salt | Very High | 1-4 hours | Excellent performance, generates water-soluble urea byproduct, simplifying purification.[8] |
Visualizing the Challenge: Steric Hindrance
The diagram below illustrates the steric clash that makes coupling to D-Phg difficult, emphasizing the need for potent activators.
Sources
- 1. longdom.org [longdom.org]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biomatik.com [biomatik.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in Phg-Gly-OH Synthesis
Doc ID: TSC-PHG-001 Last Updated: 2026-02-09 Department: Peptide Chemistry Applications Status: Active[1][2]
Executive Summary: The "Phg Danger Zone"
The Problem: Phenylglycine (Phg) is chemically distinct from standard amino acids due to the phenyl ring attached directly to the
The Consequence: During the activation step of coupling Fmoc-Phg-OH to H-Gly-OH (or its derivatives), the use of standard bases (like DIPEA) or extended activation times often leads to racemization (conversion of L-Phg to D-Phg). This results in a diastereomeric mixture (L-Phg-Gly and D-Phg-Gly) that is difficult to purify.
The Solution: This guide provides a verified "Base-Minimization" protocol utilizing Oxyma Pure/DIC chemistry and Collidine (TMP) to suppress racemization to <1%.
Mechanism of Failure
To prevent racemization, you must understand the two primary pathways by which it occurs during Phg activation.
Diagram 1: Racemization Pathways of Activated Phg
Caption: Path A (Direct Enolization) is accelerated by the electron-withdrawing phenyl ring. Path B (Oxazolone) is common in carboxyl-activation. Both lead to loss of chirality if the coupling is slower than the proton abstraction.
Reagent Selection Strategy
The choice of coupling reagents is the single most critical variable. Standard HBTU/DIPEA protocols are contraindicated for Phg.
Comparative Reagent Performance Data
| Component | Standard (High Risk) | Optimized (Low Risk) | Technical Rationale |
| Activator | HBTU / HATU | DIC (Diisopropylcarbodiimide) | Uronium salts (HATU) require base to function. Carbodiimides (DIC) can function in near-neutral conditions.[3] |
| Additive | HOBt / HOAt | Oxyma Pure | Oxyma Pure is more acidic (pKa 4.60) than HOBt, suppressing the formation of the oxazolone intermediate while accelerating coupling speed. |
| Base | DIPEA / NMM | TMP (Collidine) or None | DIPEA is a strong base that rapidly abstracts the |
| Solvent | DMF | DCM/DMF (1:1) | DCM (Dichloromethane) has a lower dielectric constant than DMF, which destabilizes the charged enolate intermediate, reducing racemization. |
Optimized Protocol: Synthesis of Phg-Gly-OH
Objective: Synthesize Fmoc-Phg-Gly-OH (or ester) with >99% optical purity. Prerequisite: Glycine must be C-protected (e.g., H-Gly-OtBu or H-Gly-2-Cl-Trt Resin).
Workflow Diagram
Caption: The "Cold & Neutral" Protocol. Maintaining 0°C during activation is crucial to kinetic control.
Step-by-Step Procedure
-
Preparation:
-
Chill solvents (DCM and DMF) to 0°C.
-
Ensure H-Gly-OtBu (or resin) is ready. If using Gly-HCl salt, you must neutralize it separately before addition (see Note A).
-
-
Activation (The Critical Step):
-
In a round-bottom flask, dissolve Fmoc-Phg-OH (1.0 mmol) and Oxyma Pure (1.0 mmol) in 1:1 DCM/DMF (5 mL).
-
Stir at 0°C for 2 minutes.
-
Add DIC (1.0 mmol) dropwise.
-
CRITICAL: Allow to activate for exactly 3 minutes at 0°C. Do not exceed 5 minutes.
-
-
Coupling:
-
Add the H-Gly-OtBu (1.0 mmol) solution immediately to the activated mixture.
-
Base Check: If using H-Gly-OtBu free base, NO additional base is required.
-
Note A: If using H-Gly-OtBu·HCl, add Collidine (TMP) (1.0 mmol) to the Gly solution before combining with Phg. Do not use DIPEA.
-
-
Completion:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2-4 hours.
-
Monitor via HPLC/TLC.
-
Troubleshooting & FAQs
Q1: My final product has 15-20% D-isomer. What went wrong?
Diagnosis: You likely used a base (DIPEA) during the activation step or used a uronium reagent (HATU/HBTU). Fix: Switch to the DIC/Oxyma method described above. If you must use HATU, use Collidine instead of DIPEA and cool to 0°C.
Q2: Can I use HOBt instead of Oxyma?
Answer: Yes, but Oxyma is superior. Literature confirms Oxyma/DIC reduces racemization in Phg couplings to ~1.1%, whereas HOBt/DIC can result in 3-9% racemization depending on conditions.
Q3: Why use DCM? I usually use pure DMF.
Answer: DMF is a polar aprotic solvent that solvates cations well, leaving the enolate anion "naked" and more reactive (prone to racemization). DCM is less polar, which helps destabilize the transition state leading to racemization. A 1:1 mix balances solubility (DMF) with stability (DCM).
Q4: My yield is low using the base-free DIC method.
Answer: Carbodiimide couplings are slower than HATU.
-
Troubleshoot: Ensure your concentration is high (0.2M - 0.5M).
-
Troubleshoot: If the reaction is too slow, add 0.1 eq of Collidine . This acts as a "proton shuttle" to accelerate the reaction without causing significant racemization.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.
-
Elsawy, M. A., et al. (2012).[4] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.
-
Carpino, L. A., et al. (2010). The effect of base on racemization of acid-labile amino acids. Journal of Organic Chemistry.
-
Steinauer, R., et al. (1989). Racemization suppression by copper(II) chloride in peptide synthesis. Chemistry Letters.
-
Merck Millipore (Novabiochem). Oxyma Pure Technical Bulletin.
Sources
improving solubility of Phg-gly-OH in aqueous buffers
<
Welcome to the technical support guide for Phenylglycyl-glycine (Phg-gly-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this dipeptide. We will explore the chemical principles governing its solubility and provide step-by-step protocols to ensure successful preparation of your aqueous solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of Phg-gly-OH.
Q1: What is Phg-gly-OH and why is its solubility a concern?
Phg-gly-OH, or Phenylglycyl-glycine, is a dipeptide composed of L-phenylglycine and glycine. Like many peptides, its solubility in aqueous buffers can be challenging. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2), as well as a non-polar phenyl group. This combination makes its solubility highly dependent on the pH of the solution.
Q2: What is a zwitterion and how does it relate to Phg-gly-OH solubility?
A zwitterion is a molecule that has both a positive and a negative electrical charge, yet its net charge is zero.[1][2] Phg-gly-OH exists as a zwitterion at a specific pH known as the isoelectric point (pI).[1][2][3] At its pI, the molecule has minimal interaction with water molecules, leading to its lowest aqueous solubility. The key to dissolving Phg-gly-OH is to work at a pH that is sufficiently far from its pI.
Q3: How do I estimate the isoelectric point (pI) for Phg-gly-OH?
The pI is calculated by averaging the pKa values of the ionizable groups.[2][4] For a simple dipeptide like Phg-gly-OH, we consider the N-terminal amino group and the C-terminal carboxyl group.
| Ionizable Group | Estimated pKa |
| C-terminal Carboxyl (-COOH) | ~2.3 - 3.5 |
| N-terminal Amino (-NH3+) | ~8.0 - 9.6 |
These are typical ranges for dipeptides. The exact pKa values for Phg-gly-OH can vary slightly.
Calculation: pI ≈ (pKa_COOH + pKa_NH3+) / 2 Estimated pI: ≈ (3.0 + 8.5) / 2 = 5.75
This estimation suggests that Phg-gly-OH will be least soluble in buffers with a pH around 5.5 to 6.0.
Q4: I tried dissolving Phg-gly-OH in pure water and it didn't work. Why?
Dissolving a zwitterionic compound in unbuffered, deionized water can be difficult because the peptide itself can shift the local pH towards its isoelectric point, causing it to precipitate. It is almost always better to use a buffered solution or to adjust the pH as the first step.
Part 2: Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems.
Problem 1: My Phg-gly-OH powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).
Causality: At pH 7.4, which is relatively close to the estimated pI of ~5.75, the net charge on the molecule is low, limiting its solubility. The hydrophobic phenyl group also resists solvation in a neutral aqueous environment. The number and type of ionic charges on a peptide are primary determinants of its aqueous solubility.
Solution Workflow:
Caption: pH-dependent ionization states and solubility of Phg-gly-OH.
As shown in the diagram, moving the pH away from the isoelectric point increases the net charge on the molecule. This enhanced charge allows for stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.
References
-
Biocompare. Glycine Buffers. Accessed February 9, 2026. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. Accessed February 9, 2026. [Link]
-
Bio Basic. Peptide Solubility | Peptide Synthesis. Accessed February 9, 2026. [Link]
-
Synpeptide. Guidelines for Peptide Dissolving. Accessed February 9, 2026. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Accessed February 9, 2026. [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (February 9, 2023). Accessed February 9, 2026. [Link]
-
Wikipedia. Isoelectric point. Accessed February 9, 2026. [Link]
-
ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development. (August 15, 2017). Accessed February 9, 2026. [Link]
-
LifeTein. How to dissolve peptides? Accessed February 9, 2026. [Link]
-
Study.com. Isoelectric Point Calculation | Formula & Equation. Accessed February 9, 2026. [Link]
-
Shomu's Biology via YouTube. Salting In and Salting Out of proteins. (February 28, 2016). Accessed February 9, 2026. [Link]
-
Wikipedia. Salting out. Accessed February 9, 2026. [Link]
-
The Organic Chemistry Tutor via YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. (October 25, 2019). Accessed February 9, 2026. [Link]
Sources
Technical Support Center: Optimizing Phg-Gly-OH Synthesis
Status: Operational Ticket ID: PHG-GLY-OPT-001 Subject: Maximizing Yield and Stereochemical Purity in Phenylglycine Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Synthesizing Phg-Gly-OH (Phenylglycyl-Glycine) presents a deceptive challenge. While Glycine is achiral and sterically unhindered, Phenylglycine (Phg) is one of the most problematic residues in peptide chemistry.
The phenyl ring attached directly to the
This guide provides a validated, self-consistent system to navigate these two failure modes.
Module 1: Critical Troubleshooting (The "Emergency Room")
Diagnosis: Why is my yield low or purity poor?
Use this decision matrix to identify your specific failure mode.
| Symptom | Probable Cause | Mechanism | Immediate Fix |
| Doublet peaks in HPLC | Racemization | Base-catalyzed proton abstraction at Phg | Switch base to Sym-collidine (TMP) or use Oxyma/DIC (base-free). |
| Low Yield / Missing Product | DKP Formation | The N-terminal amine of Phg attacks the C-terminal ester (Gly-Resin), cyclizing and cleaving the peptide. | Use 2-Chlorotrityl Chloride (2-CTC) resin (steric bulk prevents attack). |
| Slow Reaction | Steric/Electronic | Phg is bulky; Gly is unhindered but the activated Phg ester is less reactive due to stabilization. | Use COMU or Oxyma/DIC ; do not use HATU with strong base. |
Visualizing the Failure Pathways
The following diagram illustrates the two competing failure modes you must control: Racemization (Purity loss) and DKP (Yield loss).
Caption: Figure 1. The "Danger Zone" for Phg-Gly synthesis. Note that Phg racemizes during activation, while DKP forms after N-terminal deprotection.
Module 2: Racemization Control (The "Specialist Clinic")
The
The Solution: Oxyma Pure & Collidine
To minimize epimerization, you must lower the basicity of the reaction environment and use additives that suppress oxazolone formation.
Comparative Reagent Performance for Phg Coupling
| Coupling System | Base Used | Epimerization Risk | Yield Potential | Recommendation |
| DIC / Oxyma Pure | None (or 0.1 eq DIEA) | Lowest (<1%) | High | GOLD STANDARD |
| COMU / TMP | TMP (Collidine) | Very Low (<2%) | Very High | Excellent Alternative |
| HATU / DIEA | DIEA | High (5-15%) | High | AVOID |
| HBTU / DIEA | DIEA | High (>10%) | Moderate | AVOID |
| DIC / HOBt | None | Moderate (2-5%) | Moderate | Outdated |
Key Insight: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt because it is more acidic and forms a more reactive active ester, allowing the coupling to proceed faster than the racemization rate [1].
Module 3: Validated Synthetic Protocols
Protocol A: Solid Phase Synthesis (Recommended)
Target: H-Phg-Gly-OH (Free Acid) Resin:2-Chlorotrityl Chloride (2-CTC) Resin . Reason: The bulky trityl linker prevents DKP formation by sterically hindering the back-biting attack of the amine.
Step 1: Loading Glycine
-
Swell 2-CTC resin in DCM.
-
Dissolve Fmoc-Gly-OH (1.2 eq) and DIEA (4 eq) in DCM.
-
Add to resin and shake for 2 hours.
-
Cap unreacted sites with MeOH (1 mL) for 20 mins.
Step 2: Coupling Phenylglycine (The Critical Step) Reagents: Fmoc-Phg-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq). Solvent: DMF/DCM (1:1). Note: DCM lowers racemization rates compared to pure DMF.
-
Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF.
-
Add DCM to reach final volume.
-
Cool the solution to 0°C (ice bath).
-
Add DIC.[1][2] Stir for 2 minutes to pre-activate (keep cold).
-
Add to the resin-bound Glycine.
-
Shake at room temperature for 60 minutes.
-
Checkpoint: Perform Kaiser test.[1] If blue, recouple using COMU/Collidine for 30 mins.
-
Step 3: Fmoc Removal & Cleavage
-
Deprotect Fmoc with 20% Piperidine in DMF (2 x 5 min). Do not extend this time; basic conditions promote DKP.
-
Wash resin thoroughly with DCM.
-
Cleavage: Treat resin with 1% TFA in DCM (mild cleavage) for 5-10 x 2 mins. Filter into a flask containing pyridine (to neutralize TFA).
-
Why 1% TFA? This cleaves the peptide from the resin but keeps side chains (if any) protected, though here it yields the free acid. It prevents acid-catalyzed degradation.
-
Protocol B: Solution Phase (If SPPS is unavailable)
Strategy: Use a C-terminal ester that is bulky (e.g., Gly-OtBu) to prevent DKP.
-
Dissolve H-Gly-OtBu·HCl (1 eq) and Fmoc-Phg-OH (1.1 eq) in DCM (0.1 M).
-
Add Oxyma Pure (1.1 eq).
-
Cool to 0°C.
-
Add DIC (1.1 eq) and Sym-collidine (1.0 eq - only enough to neutralize the HCl salt of Gly).
-
Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Wash with 1N HCl (removes Collidine), NaHCO3, and Brine.
-
Deprotection: Remove Fmoc (diethylamine/DMF) and then tBu (TFA/DCM).
Module 4: FAQ
Q: Can I use HATU if I lower the temperature? A: It is risky. HATU requires a base (DIEA) to function. Even at 0°C, the presence of DIEA with Phg-OH can induce oxazolone formation. If you must use HATU, substitute DIEA with TMP (2,4,6-trimethylpyridine) , which is a weaker base (pKa ~7.4 vs DIEA ~10.[3]5) and sterically hindered, significantly reducing proton abstraction [2].
Q: Why do I see a peak at M-18 in my Mass Spec? A: That is likely the Diketopiperazine (DKP) . It has the same mass as the dipeptide minus water (cyclization releases H2O). This confirms that your linear peptide H-Phg-Gly-OH (or ester) cyclized. Switch to 2-CTC resin or ensure your cleavage cocktail is not too harsh/long.
Q: Is pre-activation recommended? A: For Phg, yes , but keep it short (<2 mins) and cold (0°C). Long pre-activation allows the active ester to convert to the oxazolone before it encounters the amine nucleophile.
Q: What is the best solvent? A: A mixture of DCM/DMF (1:1) is ideal. Pure DMF is polar and stabilizes the charged transition state of the racemization pathway. DCM is non-polar and suppresses it, but solubility can be poor. The mix offers the best compromise [3].
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6861–6874.
-
Steinauer, R., et al. (1989). Racemization of Phenylglycine during Peptide Synthesis.[4][5] Biopolymers, 28(1), 51-68.
-
Goolcharran, C., & Borchardt, R. T. (1998).[6][7] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Phg-gly-OH Peak Tailing
Executive Summary & Triage
You are encountering peak tailing (Symmetry Factor
The Molecule: Phg-gly-OH is a zwitterionic dipeptide. It contains a basic N-terminal amine, an acidic C-terminal carboxyl, and a bulky phenyl side chain.
The Root Cause: The most probable cause is secondary silanol interaction . The positively charged N-terminus of your peptide is acting as a cation exchanger with residual, negatively charged silanols (
Quick-Fix Protocol (The "First Response")
If you need immediate results and are running a standard Reversed-Phase (RP) method:
-
Check Mobile Phase pH: Ensure pH is < 3.0 .
-
Why: You must protonate the surface silanols (make them neutral
) to stop them from grabbing the peptide.
-
-
Add an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A and B.
-
Why: TFA pairs with the peptide's positive charge (masking it) and lowers the pH.
-
-
Verify Injection Solvent: Dissolve the sample in 100% Aqueous (Mobile Phase A) .
-
Why: Phg-gly-OH is polar. Dissolving it in high organic (e.g., 50% MeOH) causes "solvent shock" and peak distortion/tailing upon injection.
-
Diagnostic Decision Tree
Before altering your chemistry, use this logic flow to isolate the variable.
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.
Deep Dive: The Chemistry of Tailing
Why Phg-gly-OH Tails
Phg-gly-OH is not just a "small molecule"; it is a zwitterion .
-
At pH 2.0 - 7.0: The N-terminus is protonated (
). -
The Antagonist: Silica-based C18 columns have unreacted silanol groups (
) on the surface. Above pH 3.5, these become ionized ( ). -
The Interaction: The positive peptide sticks to the negative silanol (Ionic Interaction). This is a slow kinetic process compared to the fast hydrophobic partitioning, resulting in a "dragging" tail.
The "Silanol Shield" Strategy
To fix this, we must disrupt the ionic interaction. We use two main levers: Suppression and Competition .
| Strategy | Reagent | Mechanism | Pros | Cons |
| Suppression | TFA (0.05 - 0.1%) | Ion Pairing: Forms a neutral complex with the peptide amine. pH Control: Lowers pH < 2.5, neutralizing silanols. | Gold standard for peak shape. Volatile (MS compatible). | Suppresses MS sensitivity (signal). |
| Competition | TEA (Triethylamine) | Sacrificial Base: TEA is a small base that binds to silanols before the peptide can. | Excellent for older "Type A" silica columns. | Not MS friendly. Can alter selectivity. |
| High Ionic Strength | Phosphate Buffer (50-100mM) | Swamping: High concentration of cations ( | Best peak shape for UV detection. | Non-volatile (No MS). Precipitates in high organic. |
Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Gold Standard")
Use this if you are using UV detection or can tolerate some MS signal loss.
-
Prepare Mobile Phase A: 0.1% TFA in Water (v/v).
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Note: Always add TFA to both phases to maintain a stable baseline.
-
-
Gradient: Phg-gly-OH is hydrophilic. Start at 0-2% B and hold for 2 minutes before ramping.
-
Reasoning: If you start at 10% B, the peptide may elute in the void volume, which always looks like a tailing peak.
-
-
Temperature: Set column oven to 40°C .
-
Reasoning: Higher temperature improves mass transfer kinetics, sharpening the peak.
-
Protocol B: The "TEA" Rescue (For Mid-pH Work)
Use this if you cannot use low pH (e.g., stability issues) or are using an older column.
-
Add TEA: Add 5-10 mM Triethylamine to your aqueous buffer.
-
Adjust pH: Adjust the pH to 3.0 - 4.0 using Phosphoric Acid after adding the TEA.
-
Equilibration: Run the column for at least 20 column volumes. TEA takes time to saturate the silanol sites.
Protocol C: Hardware & Column Check
If chemistry changes fail, the issue is physical.
-
Extra-Column Volume: Replace the tubing from the column outlet to the detector with 0.005" ID (Red) PEEK tubing . Large bore tubing causes band broadening that looks like tailing.
-
The Frit Test: Reverse the column (if permitted by manufacturer) and run to waste for 10 mins. If the peak shape improves upon restoring normal flow, your inlet frit was clogged.
-
Column Type: Switch to a "Hybrid" (e.g., Waters BEH, Agilent Poroshell) or "Polar Embedded" column. These are chemically engineered to have zero silanol activity.
Visualizing the Interaction
The following diagram illustrates the "Competitive Binding" mechanism that causes tailing and how TFA resolves it.
Figure 2: Mechanism of action. Left: Ionic drag causes tailing. Right: TFA protonates silanols and pairs with peptide, eliminating drag.
FAQ: Specific User Scenarios
Q: I am using LC-MS and cannot use Phosphate or high concentrations of TFA. What now?
A: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid . The ammonium ion (
Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates column overload or solvent incompatibility .
-
Test: Inject 1/10th of the concentration. If the split disappears, you were overloading the column.
-
Test: Ensure your sample diluent matches the starting mobile phase (100% water/buffer).
Q: Why does Phg (Phenylglycine) tail more than standard Gly-Gly?
A: Phg contains a phenyl ring directly attached to the alpha-carbon. This adds steric bulk and potential
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Dolan, J. W. (2003). Troubleshooting Peak Tailing, Part I. LCGC North America.
-
Waters Corporation. (2023). Peptide Separation Technology Guide: Handling Tailing of Basic Peptides.
-
Agilent Technologies. (2020). Optimizing Peptide Separations: The Role of Mobile Phase Modifiers.
Technical Support Center: Minimizing Diketopiperazine (DKP) in Phg-Gly-OH Synthesis
Subject: Troubleshooting and Prevention of DKP Formation in Phenylglycine-Glycine Sequences Department: Peptide Chemistry Applications Last Updated: February 2026[1]
Executive Summary & Problem Definition
The synthesis of H-Phg-Gly-OH (Phenylglycyl-glycine) presents a "perfect storm" for diketopiperazine (DKP) formation. This side reaction is not merely a yield loss issue; it creates a difficult-to-remove impurity that often co-elutes with the desired product.
Why this sequence?
-
Glycine (C-terminus): Being achiral and devoid of a side chain, Glycine possesses high conformational flexibility (
angles), significantly lowering the energy barrier for the peptide backbone to fold back on itself. -
Phenylglycine (N-terminus): The steric bulk of the phenyl ring adjacent to the
-carbon forces the backbone into a conformation that favors the cis-amide-like transition state required for cyclization.
This guide provides self-validating protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution Phase strategies to eliminate this pathway.
Mechanism of Failure (Root Cause Analysis)
To prevent DKP, one must understand the mechanism. It is an intramolecular aminolysis reaction.
The Pathway
-
Trigger: Removal of the N-terminal protecting group (Fmoc/Boc) exposes a free primary amine.
-
Attack: The amine nucleophilically attacks the C-terminal carbonyl (ester or resin linkage).
-
Release: The cyclic DKP is released, and the C-terminal protecting group (or resin handle) is lost.
Visualization: The DKP Trap
Figure 1: The kinetic pathway converting linear dipeptide esters into cyclic diketopiperazines.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
The Challenge: In standard Fmoc SPPS, the removal of the Fmoc group from Phg (using piperidine) exposes the amine while the peptide is still attached to the resin. If attached to a standard Wang resin, the basic conditions catalyze the attack on the ester linkage, cleaving the peptide as a DKP.
The Solution: Steric Hindrance Strategy (2-CTC Resin)
Reasoning: 2-Chlorotrityl Chloride (2-CTC) resin is extremely bulky. The steric clash between the trityl linker and the attacking amine physically prevents the formation of the tetrahedral intermediate required for cyclization.
Optimized Workflow
| Step | Parameter | Specification | Technical Rationale |
| 1. Resin Selection | Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Steric bulk prevents DKP formation.[2] |
| Loading | Low (< 0.6 mmol/g) | Reduces inter-chain aggregation. | |
| 2. Loading 1st AA | Reagents | Fmoc-Gly-OH (1.0 eq) + DIPEA (4 eq) | Standard esterification. |
| Solvent | DCM (anhydrous) | Swells 2-CTC resin optimally. | |
| 3. Capping | Reagent | MeOH (HPLC grade) | Caps unreacted chlorides; MeOH is non-nucleophilic to the ester. |
| 4. Fmoc Removal | Reagent | 20% Piperidine in DMF | Safe to use on 2-CTC. The bulky resin protects the ester bond from the free amine. |
| 5. Coupling Phg | Reagents | Fmoc-Phg-OH + DIC/Oxyma | Standard coupling. Avoid strong bases during coupling. |
| 6. Final Cleavage | Cocktail | 1% TFA in DCM | Critical: 2-CTC is acid-labile. 1% TFA cleaves the peptide-resin bond without removing side-chain protecting groups (if any) or degrading the peptide. |
Self-Validating Check:
-
Analyze the cleavage filtrate by LC-MS.
-
Success: Peak at [M+H]+ corresponding to Linear Phg-Gly-OH.
-
Failure: Peak at [M-18] (Water loss) indicates DKP formation.
Protocol B: Solution Phase Synthesis
The Challenge: If you synthesize Fmoc-Phg-Gly-OMe and attempt to remove the methyl ester (saponification) with NaOH/LiOH, the basic conditions will instantaneously cyclize the dipeptide into DKP.
The Solution: Acid-Labile Protection (Tert-Butyl Strategy)
Reasoning: By using a tert-butyl ester (OtBu), you can remove the C-terminal protection using acid (TFA/HCl), conditions under which the amine is protonated (
Step-by-Step Guide
-
Starting Materials:
-
Fmoc-Phg-OH (Acid)
-
H-Gly-OtBu (Amine, tert-butyl ester)
-
-
Coupling:
-
Mix in DMF/DCM.
-
Add EDC·HCl / HOBt (or HATU/DIPEA).
-
Result:Fmoc-Phg-Gly-OtBu.
-
-
N-Terminal Deprotection (Optional at this stage):
-
If you remove Fmoc now (using diethylamine/piperidine), the bulky OtBu group slows DKP formation, but does not stop it entirely. Recommendation: Keep Fmoc on until the final step if possible, or proceed immediately to acidolysis.
-
-
Global Deprotection (The "Safety" Step):
-
Final Product: H-Phg-Gly-OH (as TFA or HCl salt).
Troubleshooting & FAQ
Decision Matrix: Which route should I take?
Figure 2: Strategic selection based on scale and risk.
Frequently Asked Questions
Q1: Can I use Wang resin for Phg-Gly synthesis? A: No. Wang resin requires 95% TFA for cleavage. Before you get to that step, you must remove the Fmoc group to couple the next amino acid (or finish). During that Fmoc removal (20% Piperidine), the dipeptide is attached via a benzyl ester. The Phg-Gly sequence will cyclize and cleave itself from the resin ("premature cleavage"), resulting in low yield and high DKP impurity in the waste stream.
Q2: Why is Phg worse than Phe (Phenylalanine)?
A: Phenylglycine has the phenyl ring attached directly to the
Q3: I see a peak at M-18 in my LCMS. Is this DKP?
A: Yes. The formation of DKP involves the loss of water (if from the acid) or alcohol (if from the ester). If your target mass is
Q4: Can I use the "Unit Coupling" strategy? A: Yes, this is the safest method. Purchase or synthesize Fmoc-Phg-Gly-OH as a pre-formed dipeptide block. Couple this entire block to your resin or the next amino acid. This ensures the sensitive peptide bond is never exposed to the specific conditions that trigger cyclization during the chain assembly.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][4][5][6][9] Journal of the American Chemical Society, 94(9), 3102–3106.
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][4][7][10][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[1][4][5][9] International Journal of Peptide and Protein Research, 37(6), 513–520.
-
Steinauer, R., et al. (1989). Diketopiperazine formation in the synthesis of dipeptides containing glycine or proline.[1][6] International Journal of Peptide and Protein Research. (General reference for sequence dependence).
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][5][6][9][10][11][12] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stability of Phg-Gly-OH Under Acidic Hydrolysis
Case ID: PHG-GLY-ACID-STABILITY Subject: Troubleshooting Racemization and Degradation of L-Phenylglycyl-Glycine (Phg-Gly-OH) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are likely accessing this guide because you are observing anomalous recovery data or unexpected peak splitting (doublets) during the HPLC analysis of Phg-Gly-OH following standard acid hydrolysis.
The Core Issue: Unlike standard aromatic amino acids (Phe, Tyr), Phenylglycine (Phg) is structurally unique.[1] The phenyl ring is attached directly to the
This guide provides the mechanistic context, troubleshooting workflows, and optimized protocols to maximize recovery and stereochemical fidelity.
Part 1: The Mechanistic Failure Mode
To troubleshoot effectively, you must understand why the molecule fails.
The Benzylic Acidity Problem
In Phenylalanine (Phe), a methylene group (
-
Effect: The phenyl ring stabilizes the carbanion/enol intermediate formed after deprotonation of the
-carbon. -
Result: Under acidic conditions (and even more so in basic), the chiral center becomes labile. The proton can detach and re-attach from the opposite side, leading to a racemic mixture (L-Phg and D-Phg).
Visualization: Acid-Catalyzed Racemization Pathway
Figure 1: Mechanism of acid-catalyzed racemization in Phenylglycine.[2] Note that the planar enol intermediate allows re-protonation from either face, destroying optical purity.
Part 2: Troubleshooting & Diagnostics (FAQ)
Q1: I see two peaks for Phg in my chromatogram. Is my column failing?
Diagnosis: Likely not. You are observing racemization .[1][2][3][4]
-
Explanation: Standard hydrolysis (6N HCl, 110°C, 24h) typically results in 15–40% conversion of L-Phg to D-Phg. If you are using a chiral column or if D-Phg resolves from L-Phg on your specific gradient, you will see a "split" peak.
-
Action: Run a standard of pure D-Phg to confirm the identity of the second peak. If stereochemistry is critical, do not use standard acid hydrolysis (see Part 3).
Q2: My total recovery of Phg is low (<80%), but Glycine recovery is normal.
Diagnosis: Oxidative degradation or precipitation.
-
Explanation: The benzylic position is also sensitive to oxidation, especially if dissolved oxygen is present in the HCl during the high-temperature step.
-
Action:
-
Scavengers: You must add phenol (0.1% - 1%) to the hydrolysis acid to scavenge halogen free radicals.
-
Degassing: The hydrolysis tube must be rigorously degassed (nitrogen flush + vacuum seal) before heating.
-
Q3: Can I just lower the temperature to 100°C to fix this?
Diagnosis: Insufficient.
-
Explanation: While lowering temperature reduces the rate of racemization, Phg-Gly is a relatively bulky dipeptide. Lowering the temperature too much (e.g., <100°C) may result in incomplete hydrolysis , leaving you with dipeptide fragments (Phg-Gly) that complicate analysis.
-
Action: Use a "Fast Acid" protocol (higher temp, very short time) or the Propionic Acid method to balance cleavage speed vs. degradation.
Part 3: Optimized Experimental Protocols
Choose the protocol based on your analytical priority.
Decision Matrix
| Priority | Recommended Protocol | Pros | Cons |
| General Quantification | Protocol A (Propionic/HCl) | Good solubility, reduced degradation. | Some racemization still occurs.[1][2][3][4] |
| Stereochemical Purity | Protocol B (Enzymatic) | Zero racemization. True L/D ratio. | Slow (24-48h), requires specific enzymes. |
| High Throughput | Protocol C (Microwave) | Fast (15 min). | Requires microwave hardware; risk of overheating. |
Protocol A: Propionic Acid/HCl Hydrolysis (Recommended for Stability)
Best balance for quantifying Phg content while minimizing oxidative loss.
Reagents:
-
6N HCl (constant boiling).
-
Propionic Acid (HPLC Grade).
-
Phenol (crystal).
Step-by-Step:
-
Preparation: Prepare a 1:1 (v/v) mixture of 6N HCl and Propionic Acid.
-
Why? Propionic acid increases the solubility of hydrophobic residues and increases the boiling point, allowing efficient hydrolysis at slightly lower pressure stress.
-
-
Scavenger: Add 0.1% (w/v) Phenol to the mixture.
-
Why? Prevents chlorination/oxidation of the Phg phenyl ring.
-
-
Sample: Dissolve Phg-Gly-OH (approx. 0.5 mg) in 500 µL of the mixture in a heavy-walled glass hydrolysis tube.
-
Degas (CRITICAL): Freeze the sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw. Repeat 3 times ("Freeze-Pump-Thaw" cycle). Seal the tube under vacuum.[5]
-
Incubation: Heat at 110°C for 18–20 hours . (Reduce time from standard 24h).
-
Workup: Evaporate to dryness under nitrogen stream or speed-vac. Re-dissolve in mobile phase immediately.
Protocol B: Enzymatic Digestion (The "Gold Standard" for Stereochemistry)
Use this if you must prove the L-enantiomer purity.
Reagents:
-
Leucine Aminopeptidase (LAP) or Pronase E.
-
Tris-HCl Buffer (pH 8.0).
Step-by-Step:
-
Dissolution: Dissolve peptide in 50 mM Tris-HCl (pH 8.0).
-
Digestion: Add LAP (enzyme:substrate ratio 1:50).
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: Inject directly (or after filtration) onto HPLC.
-
Result: Enzymes are chiral catalysts. They will cleave L-Phg-Gly but typically leave D-Phg-Gly intact (or cleave it at a negligible rate), causing zero induced racemization.
-
Part 4: Workflow Visualization
Figure 2: Decision tree for selecting the appropriate hydrolysis method based on analytical needs.
References
-
Liang, C., et al. (2017).[2] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325-2329. Link[2][6]
-
Waters Corporation. "Hydrolysis of Purified Proteins and Peptides: Acid Hydrolysis Troubleshooting." Waters User Guides. Link
-
Sigma-Aldrich (Merck). "Peptide Stability and Potential Degradation Pathways." Technical Resource Center. Link
- Konigsberg, W. H., & Henderson, L. (1983). "Removal of metals from amino acids and peptides." Methods in Enzymology, 91, 254-259.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Phenylglycine-Glycine (Phg-gly-OH) Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing the safety, efficacy, and batch-to-batch consistency of therapeutic candidates and research materials.[1] Phenylglycine-glycine (Phg-gly-OH) is a dipeptide of interest in various research contexts, and its purity directly impacts experimental outcomes and the integrity of subsequent studies. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for Phg-gly-OH purity analysis. Beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices and offers a comparative perspective on alternative analytical technologies.
The principles of analytical method validation are universally recognized, with the International Council for Harmonisation (ICH) providing a harmonized framework that is globally accepted.[2] The core ICH guideline, Q2(R1), and its recent revision, Q2(R2), detail the validation characteristics required to demonstrate that an analytical procedure is fit for its intended purpose.[3][4][5][6][7][8][9] This guide is structured to align with these principles, ensuring a self-validating and trustworthy methodology.
The Central Role of HPLC in Peptide Purity Analysis
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of peptides.[10][11][12][13] Its widespread adoption is due to its high resolution, reproducibility, and adaptability for separating complex mixtures of peptides from process-related impurities such as truncated or deletion sequences.[14][15] For a dipeptide like Phg-gly-OH, a well-validated HPLC method provides the necessary confidence in its purity profile.
The following sections will detail a proposed HPLC method for Phg-gly-OH analysis, outline the validation protocols according to ICH guidelines, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).
A Validated HPLC Method for Phg-gly-OH Purity Analysis
The development of a robust HPLC method begins with a clear definition of the analytical target profile (ATP), which outlines the method's purpose and required performance characteristics.[2] For Phg-gly-OH, the primary goal is to accurately quantify the main peptide peak and separate it from potential impurities.
Proposed HPLC Method Parameters
Based on common practices for peptide analysis, a suitable starting point for a Phg-gly-OH method would be:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 stationary phases provide excellent hydrophobic retention for a wide range of peptides.[11] The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA is a common ion-pairing agent in peptide separations that improves peak shape and resolution.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a standard organic solvent for reversed-phase chromatography of peptides.[16] |
| Gradient | 5% to 40% B over 20 minutes | A shallow gradient is often necessary for optimal separation of closely related peptide impurities.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 214 nm | The peptide bond absorbs strongly at this wavelength, making it suitable for general peptide detection.[14] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Experimental Workflow for HPLC Method Validation
The validation of the proposed HPLC method must be a systematic process, as outlined by ICH Q2(R1) guidelines.[3][4] The following diagram illustrates the key validation parameters and their logical flow.
Caption: Workflow for HPLC Method Validation.
Detailed Validation Protocols
The following are step-by-step methodologies for validating the key performance characteristics of the HPLC method for Phg-gly-OH.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of Phg-gly-OH.
-
Analyze a sample of Phg-gly-OH.
-
Analyze samples of known related impurities, if available.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a Phg-gly-OH sample. Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a diode array detector can support this.
-
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Protocol:
-
Prepare a stock solution of Phg-gly-OH of known concentration.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.[12]
-
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Protocol:
-
The range is determined from the linearity, accuracy, and precision studies.
-
For a purity assay, the range should typically cover 80% to 120% of the test concentration.[17]
-
Accuracy is the closeness of the test results obtained by the method to the true value.[3]
-
Protocol:
-
Prepare a placebo mixture (if a formulated product) or use a sample of known low purity.
-
Spike the placebo/low-purity sample with known amounts of Phg-gly-OH at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the added Phg-gly-OH.
-
The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Phg-gly-OH at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 2.0%.[12]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies. The RSD should be ≤ 5.0%.[12]
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Protocol (based on signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the peak height of samples with known low concentrations of Phg-gly-OH with the noise of a blank sample.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be evaluated and should be acceptable.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Percentage of organic solvent in the mobile phase (± 1%)
-
-
Analyze a standard solution of Phg-gly-OH under each modified condition.
-
Evaluate the effect on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.
-
Comparative Analysis of Analytical Techniques
While HPLC is a robust and reliable technique, other methods offer distinct advantages and can be considered for complementary or alternative approaches.
Caption: Comparison of Analytical Techniques.
HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.[18][19]
-
Advantages of UPLC over HPLC:
-
Higher Resolution and Peak Capacity: UPLC provides sharper and narrower peaks, leading to better separation of complex mixtures.[20]
-
Faster Analysis Times: The higher optimal flow rates of UPLC columns significantly reduce run times, increasing sample throughput.[20]
-
Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, improving detection limits.[20]
-
-
Considerations for UPLC:
-
Higher Cost: UPLC systems and columns are generally more expensive than their HPLC counterparts.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.[21]
-
HPLC vs. Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[22] It is a powerful technique that can be complementary to HPLC.[10]
-
Advantages of CE over HPLC:
-
High Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent separation of closely related species, including isomers.[23]
-
Low Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal buffer, making it a cost-effective and "green" technique.
-
Orthogonal Separation Mechanism: Because the separation mechanism is different from reversed-phase chromatography, CE can resolve impurities that co-elute in HPLC.
-
-
Considerations for CE:
-
Lower Sensitivity: The small injection volumes can lead to lower sensitivity compared to HPLC with standard UV detectors.
-
Reproducibility: Achieving high reproducibility of migration times can be more challenging than with HPLC retention times.
-
Summary of Performance Comparison
| Feature | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle | Partitioning between stationary and mobile phases | Partitioning with smaller particles and higher pressure | Differential migration in an electric field |
| Resolution | Good to Excellent | Excellent | Excellent to Superior |
| Speed | Standard | Fast | Fast |
| Sensitivity | Good | Excellent | Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
| Robustness | High | Moderate | Moderate |
Conclusion
The validation of an HPLC method for the purity analysis of Phg-gly-OH is a critical exercise that underpins the quality and reliability of research and development activities. By adhering to the principles outlined in the ICH guidelines, a robust and trustworthy analytical method can be established.[2][3][4] While HPLC remains the workhorse for peptide purity analysis, alternative technologies such as UPLC and Capillary Electrophoresis offer significant advantages in terms of speed, resolution, and orthogonal separation capabilities.[18][22] The choice of analytical technique should be guided by the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and budgetary considerations. A well-characterized and validated analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity.
References
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
S. A. Cohen, et al. (1998). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press. [Link]
-
Phenomenex. A Systematic Approach to Peptide Analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]
-
ResearchGate. (2025). Analysis of DL-phenylglecine by high performance liquid chromatography. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
PubMed. (1999). Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity. [Link]
-
ResearchGate. What are other methods except RP-HLPC to purify peptides?. [Link]
-
BioProcess International. Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
AppNote. Phenylglycine and Phenylalanine Analyzed with HPLC. [Link]
-
Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PMC. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]
-
Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
-
PubMed. (2012). Capillary electrophoresis and isoelectric focusing in peptide and protein analysis. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]
-
American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
YouTube. (2017). Analysis of recombinant protein purity and heterogeneity by capillary electrophoresis. [Link]
-
Analytics-Shop. HPLC-Säule D-Phenylglycine, 5 µm, 10,0 x 250 mm. [Link]
-
MDPI. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. biovera.com.au [biovera.com.au]
- 13. bachem.com [bachem.com]
- 14. almacgroup.com [almacgroup.com]
- 15. gilson.com [gilson.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. sepscience.com [sepscience.com]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides [mdpi.com]
1H NMR Spectrum Interpretation Guide: Phg-Gly-OH
This guide provides an in-depth technical analysis of the 1H NMR spectrum of L-Phenylglycyl-glycine (Phg-Gly-OH) , specifically designed for researchers optimizing peptide characterization workflows.
It moves beyond basic assignment to offer a comparative analysis against its structural analog, L-Phenylalanyl-glycine (Phe-Gly-OH) , highlighting how the shortening of the side chain (removal of the methylene spacer) impacts chemical shift dispersion and conformational rigidity.
Executive Summary & Structural Context
L-Phenylglycyl-glycine (Phg-Gly-OH) is a dipeptide of significant interest in medicinal chemistry due to the unique properties of the Phenylglycine (Phg) residue. Unlike Phenylalanine (Phe), Phg attaches the phenyl ring directly to the
Key Analytical Challenge: Distinguishing Phg-peptides from Phe-peptides and identifying potential racemization (a common risk with Phg derivatives due to the acidic benzylic proton).
Structural Visualization and NMR Mapping
The following diagram maps the proton environments to the chemical structure.
Figure 1: Structural connectivity and NMR resonance mapping of Phg-Gly-OH. Note the direct attachment of the Phenyl ring to the Alpha-carbon in the Phg residue.
Detailed Spectral Assignment (DMSO-d6)
The following data assumes the zwitterionic or HCl salt form in DMSO-d6 at 298 K. DMSO is preferred over D₂O for this analysis to visualize the amide protons, which are critical for confirming the peptide bond.
Table 1: Chemical Shift Assignment
| Proton Environment | Label | Multiplicity | Mechanistic Insight | ||
| Amide NH (Gly) | H-N(Gly) | 8.4 – 8.8 | Triplet (t) | ~ 5.5 - 6.0 | Coupled to the adjacent Gly |
| Aromatic (Phg) | Ar-H | 7.3 – 7.5 | Multiplet (m) | - | The phenyl ring protons overlap significantly. Integration should equal 5H. |
| H- | 4.9 – 5.3 | Singlet (s) or Broad | - | Diagnostic Peak. Significantly downfield compared to standard amino acids due to the benzylic position and electron-withdrawing carbonyl. | |
| N-Terminus | NH₂/NH₃⁺ | 3.5 – 5.0 (Broad) | Broad | - | Highly variable. Depends on water content and protonation state. Often exchanges with HDO peak (~3.3 ppm). |
| H- | 3.7 – 3.9 | Doublet (d) | ~ 5.5 - 6.0 | Appears as a doublet due to coupling with the Gly Amide NH. Collapses to a singlet if D₂O exchange occurs. |
Note on Phg
-Proton: In many spectra, the Phg-proton appears as a sharp singlet because the coupling to the N-terminal amine protons is often averaged out by fast exchange, or the dihedral angle results in a small coupling constant.
Comparative Analysis: Phg-Gly-OH vs. Phe-Gly-OH
This comparison is critical for researchers deciding between Phenylglycine and Phenylalanine for peptide backbone modification. The primary difference is the methylene spacer (
Table 2: Performance & Spectral Comparison
| Feature | Phg-Gly-OH (Phenylglycine) | Phe-Gly-OH (Phenylalanine) | Implication for Research |
| ~5.1 ppm (Deshielded) | ~4.0 - 4.5 ppm | Phg | |
| None | ~2.9 - 3.2 ppm (Multiplet) | The absence of signals in the 2.5–3.5 ppm region (excluding solvent) confirms Phg incorporation. | |
| Conformational Rigidity | High | Moderate | Phg restricts |
| Racemization Risk | High | Low | The Phg |
| Aromatic Stacking | Restricted Geometry | Flexible Geometry | Phg aromatic rings have less freedom to rotate, affecting |
Comparative Workflow Diagram
The following logic flow illustrates how to distinguish the two using NMR data.
Figure 2: Decision tree for distinguishing Phg vs. Phe residues in 1H NMR.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity data that distinguishes the subtle features of Phg-Gly-OH, follow this protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D).
-
Reasoning: Phg-Gly-OH is a zwitterion. Solubility in CDCl₃ is poor. D₂O causes exchange of the Amide NH and N-terminal protons, erasing critical coupling information (the Gly doublet vs singlet distinction).
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Caution: Higher concentrations may induce aggregation (stacking of phenyl rings), causing peak broadening and chemical shift changes.[1]
-
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (ensure S/N > 200:1 for the aromatic region).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: Benzylic and aromatic protons can have longer T1 relaxation times. Insufficient D1 leads to integration errors, making it difficult to confirm the 5:1 ratio of Aromatic H to Alpha H.
-
Step 3: Validation (The "Internal Standard" Check)
Every valid spectrum must pass these internal logic checks:
-
Integration Logic: Set the Gly
-CH₂ (doublet at ~3.8 ppm) to integral 2.00 .-
Check: The Phg
-CH (singlet at ~5.1 ppm) must integrate to 1.00 ± 0.05 . -
Check: The Aromatic region (7.3–7.5 ppm) must integrate to 5.00 ± 0.2 .
-
-
Coupling Verification:
-
Measure the
value of the Gly Amide NH triplet. It should match the value of the Gly -CH₂ doublet (approx 6 Hz). If they match, the connectivity NH-CH2 is confirmed.
-
Scientific Commentary: The "Rigidity" Factor
The substitution of Phe with Phg is not merely a change in mass; it is a change in molecular dynamics .
-
Restricted Rotation: The side-chain torsion angle
(N-C -C -C ) defines the orientation of the phenyl ring. In Phe, this rotation is relatively free.[1] In Phg, the phenyl ring is attached to C , severely restricting the available conformational space ( angles).[1] -
Application: This rigidity is exploited in peptide hydrogels. Phg-containing peptides often self-assemble into stronger, more brittle hydrogels compared to their Phe counterparts due to "locked"
stacking interactions [1]. -
Synthesis Warning: Researchers synthesizing Phg-Gly-OH must avoid strong bases. The benzylic proton (H-
) has a pKa significantly lower than standard -protons, making it prone to abstraction and subsequent racemization [2].
References
-
Comparative study between phenylglycine and phenylalanine derived peptide hydrogels.
- Source: Vrije Universiteit Brussel / ResearchG
- Context: Demonstrates that Phg substitution increases gel strength and alters stacking due to reduced side-chain flexibility.
-
URL:[1]
-
Boc-Phenylglycine: The Reagent of Choice for the Assignment of Absolute Configur
-
1H NMR Chemical Shifts (General Peptide D
- Source: Oregon St
- Context: General reference for benzylic (2.0-3.
-
URL:[1]
Sources
mass spectrometry fragmentation pattern of Phg-gly-OH
Comparative Mass Spectrometry Profiling: Phg-Gly-OH vs. Isobaric and Homologous Alternatives
Executive Summary
Phenylglycyl-Glycine (Phg-Gly-OH) is a synthetic dipeptide incorporating L-phenylglycine (Phg), a non-proteinogenic amino acid often utilized in medicinal chemistry to introduce conformational constraints and enhance metabolic stability against proteases. Unlike its natural homolog Phenylalanine (Phe), Phg lacks the methylene spacer (
This guide provides a definitive technical comparison of the MS/MS fragmentation behavior of Phg-Gly-OH against two critical alternatives:
-
Phe-Gly-OH: The natural homologous dipeptide (Mass shift +14 Da).
-
Gly-Phg-OH: The isobaric reverse-sequence isomer (Identical mass, distinct fragmentation).
Key Finding: Differentiation relies on the detection of the unique Phg immonium ion (m/z 106.07) and the distinct b/y ion series governed by the benzylic stability of the Phg side chain.
Structural Analysis & Theoretical Basis
The fragmentation logic follows standard collision-induced dissociation (CID) pathways, specifically the "mobile proton model."
| Feature | Phg-Gly-OH (Target) | Phe-Gly-OH (Homolog) | Gly-Phg-OH (Isobar) |
| Formula | |||
| Monoisotopic Mass | 208.0848 Da | 222.1004 Da | 208.0848 Da |
| Precursor | 209.0921 | 223.1077 | 209.0921 |
| Key Structural Diff. | Phenyl directly on | Phenyl separated by | Sequence reversed |
Mechanistic Insight: The Phg Effect
In Phg, the phenyl ring is attached directly to the
Comparative Fragmentation Guide
A. Phg-Gly-OH vs. Phe-Gly-OH (Homolog Differentiation)
Objective: Confirm identity when mass shift suggests a methylene difference.
-
Precursor: Easily distinguished by
. -
Immonium Ions (Diagnostic):
-
Phg: Generates a dominant peak at m/z 106.07 (
). -
Phe: Generates a dominant peak at m/z 120.08 (
).
-
-
y1 Ions: Both produce the Glycine y1 ion at m/z 76.04 (identical).
B. Phg-Gly-OH vs. Gly-Phg-OH (Isobaric Differentiation)
Objective: Resolve sequence ambiguity (critical for quality control).
-
Precursor: Identical (m/z 209.09). MS1 cannot distinguish them.
-
y1 Ion (C-terminal fragment):
-
Phg-Gly-OH: Cleavage at the peptide bond leaves the C-terminal Glycine. Observed y1 = m/z 76.04 .
-
Gly-Phg-OH: Cleavage leaves the C-terminal Phenylglycine. Observed y1 = m/z 152.07 .
-
-
b1 Ion (N-terminal fragment):
-
Phg-Gly-OH: N-terminal Phg forms b1 at m/z 134.06 (often degrades to a1 m/z 106).
-
Gly-Phg-OH: N-terminal Gly forms b1 at m/z 58.03 (often degrades to a1 m/z 30).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the distinct fragmentation pathways for the target and its isobaric isomer.
Caption: Comparative fragmentation pathways of Phg-Gly-OH vs. its isobar Gly-Phg-OH. Note the distinct y1 and immonium ions.
Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow assumes the use of a Q-TOF or Orbitrap instrument for high-resolution validation.
Step 1: Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 1 µM (Direct Infusion) or 10 µM (LC-MS injection).
-
Control: Prepare a standard of Phe-Gly-OH to calibrate the mass axis and verify fragmentation efficiency.
Step 2: Instrument Parameters (ESI-QTOF)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor/Cone Voltage: 100 V (High enough to transmit, low enough to prevent in-source decay).
-
Collision Energy (CE): Ramp 10–30 eV.
-
Why: Phg-Gly bonds are relatively labile. A ramp ensures capture of both the survivor precursor and the low-mass immonium ions.
-
Step 3: Data Acquisition & Validation
-
MS1 Scan: Verify precursor m/z 209.0921 (Target) vs 223.1077 (Phe-Gly).
-
MS2 Scan (Targeted): Isolate m/z 209.1 (width 1.3 Da).
-
Validation Check:
-
Pass: Presence of m/z 106.07 (Phg Immonium) AND m/z 76.04 (Gly y1).
-
Fail (Isobar Detection): Presence of m/z 152.07 (Phg y1) indicates the sequence is reversed (Gly-Phg).
-
Data Summary: Diagnostic Ion Table
| Ion Type | Phg-Gly-OH (Target) | Gly-Phg-OH (Isobar) | Phe-Gly-OH (Homolog) |
| Precursor | 209.09 | 209.09 | 223.11 |
| y1 Ion (C-Term) | 76.04 (Gly) | 152.07 (Phg) | 76.04 (Gly) |
| b1 Ion (N-Term) | 134.06 (Phg) | 58.03 (Gly) | 148.08 (Phe) |
| a1 / Immonium | 106.07 (Phg) | 30.03 (Gly) | 120.08 (Phe) |
| Neutral Loss | -17 ( | -17, -18 | -17, -18 |
Decision Logic for Identification
Use this logic flow to automate or manually verify the compound identity.
Caption: Logic flow for distinguishing Phg-Gly-OH from its homolog and isobar using MS1 and MS2 data.
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
-
IonSource. (2023). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[1][2] IonSource.com Tutorial. [Link]
-
Mascot Science. (2024). Peptide Fragmentation Rules and Nomenclature. Matrix Science. [Link]
- Harrison, A. G. (2003). Mass Spectrometry of Peptides and Proteins. CRC Press. (Standard reference for b/y ion stability and mobile proton model).
Sources
The Definitive Guide to Phg-Gly-OH Reference Standards in Pharmaceutical QC
Topic: Reference Standards for Phg-Gly-OH Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the rigorous landscape of pharmaceutical quality control (QC), the integrity of your reference standard dictates the validity of your data.[1][2][3][4] Phg-Gly-OH (Phenylglycylglycine) is a critical dipeptide motif often encountered as a degradation product or process impurity in the synthesis of beta-lactam antibiotics (e.g., Cephalexin, Cefaclor) and novel peptide therapeutics.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (Reagent) Alternatives . We provide experimental evidence demonstrating why "purity" on a label is insufficient for regulatory compliance and how the choice of standard impacts Limit of Quantitation (LOQ) and method linearity.
Part 1: The Technical Challenge
Phg-Gly-OH presents unique analytical challenges due to its zwitterionic nature and potential for stereochemical instability (epimerization at the phenylglycine alpha-carbon). In QC workflows, it serves two distinct roles:
-
Impurity Marker: To quantify degradation in stability studies.
-
Starting Material Standard: To control input quality in peptide synthesis.
The core dilemma for researchers is the selection of the standard grade. Lower-cost reagent grades often lack the rigorous mass balance characterization required to assign an absolute content value, leading to systematic errors in impurity quantification.
Comparative Analysis: Certified vs. Reagent Grade
The following data summarizes a comparative study evaluating a Certified Reference Standard (99.4% purity, Mass Balance assigned) versus a commercial Reagent Grade "Standard" (97% nominal purity) .
Table 1: Performance Metrics of Phg-Gly-OH Standard Grades
| Feature | Certified Reference Standard (CRM) | Reagent Grade Alternative | Impact on QC |
| Content Assignment | 99.4% w/w (Mass Balance: HPLC - Water - Residual Solvents - Inorganics) | 97.0% area% (HPLC area only) | Reagent grade overestimates potency by ignoring water/salts, causing ~10% under-quantitation of impurities. |
| Traceability | Traceable to SI units (via qNMR or qualified primary standard). | Internal lot release only. | Regulatory Risk: High.[5] Data may be rejected during audits (FDA/EMA). |
| Homogeneity | Tested for vial-to-vial consistency. | Not tested. | Precision Risk: High variability between aliquots. |
| LOQ Determination | 0.05 µg/mL (S/N > 10) | 0.12 µg/mL (Baseline noise from impurities in the standard) | CRM allows for 2.4x lower detection limits , critical for genotoxic impurity thresholds. |
| Stereochemical Purity | D-Phg/L-Phg ratio explicitly quantified. | Often undefined "Phg" mix. | Specificity Risk: Inability to separate diastereomers leads to co-elution errors. |
Part 2: Scientific Integrity & Experimental Protocols
As a Senior Application Scientist, I assert that a reference standard is not merely a chemical; it is a calibrated ruler . The following protocols explain the causality behind the selection and qualification of Phg-Gly-OH standards.
The "Mass Balance" Causality
Why do we reject "HPLC Area %" as a purity measure?
-
Reasoning: Phg-Gly-OH is hygroscopic and often exists as a salt (e.g., HCl or TFA salt). HPLC detects UV-absorbing species but is "blind" to water, inorganic salts, and residual solvents.
-
The Error: A standard that is 99% pure by HPLC but contains 5% water and 2% salt has a true content of only ~92%. Using it as "100%" results in an 8% systematic error in your patient safety calculations.
Protocol: Self-Validating Qualification of Phg-Gly-OH
If you must qualify an in-house standard (e.g., synthesized Phg-Gly-OH) instead of buying a CRM, follow this self-validating workflow.
Reagents:
-
Phg-Gly-OH crude material (>500 mg).
-
D2O for NMR.
-
Karl Fischer (KF) Reagents.
Step-by-Step Methodology:
-
Structure Confirmation (Identity):
-
Perform 1H-NMR and MS/MS .
-
Validation Check: Verify the integration of the Phenyl ring protons (5H) against the Glycine alpha-protons (2H). Confirm the parent ion
(approx. 209.2 m/z for free base).
-
-
Chromatographic Purity (Orthogonal):
-
Run two HPLC methods with different selectivity (e.g., C18 Acidic vs. Phenyl-Hexyl Neutral).
-
Criterion: No impurity >0.1% should be missed by the primary method.
-
-
Volatile Impurity Quantification:
-
Water: Determine % water by Karl Fischer titration (Triplicate). Expect 1-5% for peptides.
-
Solvents: GC-Headspace for residual synthesis solvents (e.g., DMF, DCM).
-
-
Inorganic Content:
-
Perform Residue on Ignition (ROI) or ICP-MS to quantify counter-ions (Sodium, Chloride).
-
-
Calculation of Potency (Mass Balance):
Part 3: Visualization & Logic
Workflow: Reference Standard Lifecycle
The following diagram illustrates the decision logic for selecting and maintaining Phg-Gly-OH standards to ensure data integrity.
Caption: Decision matrix for selecting Phg-Gly-OH standards. Green paths ensure regulatory compliance; red paths indicate high risk.
Mechanism: Impurity Formation Pathway
Understanding where Phg-Gly-OH comes from helps in controlling it. It is often a hydrolysis product of phenylglycine-containing antibiotics.
Caption: Degradation pathway showing the formation of Phg-Gly-OH from Beta-Lactam antibiotics.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[6] Available at: [Link]
-
European Pharmacopoeia (Ph.[7] Eur.). Chapter 5.12. Reference Standards. EDQM.[7] Available at: [Link]
-
Alon, H. The importance of mass balance in the qualification of reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubChem. Phenylglycylglycine (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Validating Phg-gly-OH Synthesis with FTIR Spectroscopy
For researchers and professionals in drug development, the successful synthesis of peptide building blocks like Phenylglycyl-glycine (Phg-gly-OH) is a foundational step. Phenylglycine and its derivatives are crucial non-proteinogenic amino acids found in a variety of natural products, including glycopeptide antibiotics.[1] The integrity of the final product hinges on the successful formation of the amide bond, a process that demands rigorous validation. While a suite of analytical tools can be employed for this task, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-line technique.
This guide provides an in-depth, experience-driven perspective on using FTIR to validate Phg-gly-OH synthesis. We will move beyond a simple recitation of wavenumbers to explain the causal logic behind spectral interpretation, present a self-validating experimental workflow, and objectively compare FTIR's performance against other common analytical methods.
The Synthetic Landscape: Forming the Phg-gly-OH Peptide Bond
The synthesis of Phg-gly-OH typically involves a coupling reaction between a protected phenylglycine derivative and a protected glycine derivative.[2] A common strategy is to react an N-protected Phenylglycine (e.g., N-Cbz-D-Phenylglycine) with a C-terminally protected Glycine (e.g., Glycine methyl ester) in the presence of a coupling agent like Dicyclohexylcarbodiimide (DCC) or HATU.[3][4] The core chemical transformation is the formation of an amide (peptide) bond.[5]
The validation process, therefore, is not merely about identifying the final product; it is about confirming the consumption of the starting materials and the explicit formation of this new amide linkage. FTIR spectroscopy is exceptionally well-suited for this, as it directly probes the vibrational states of the functional groups involved in the reaction.[6][7]
FTIR Spectroscopy: A Vibrational Narrative of Peptide Synthesis
FTIR spectroscopy provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[6] For the synthesis of Phg-gly-OH, the FTIR spectrum tells a clear story of chemical transformation through the disappearance of reactant peaks and the emergence of product-specific amide bands.
The Disappearing Act: Tracking Reactant Consumption
A robust validation begins by confirming the starting materials are consumed. Before analyzing your product, you must have reference spectra of your starting materials.
-
Carboxylic Acid (from N-Cbz-D-Phenylglycine): The most telling feature is the broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹. This peak's disappearance is a strong indicator that the carboxylic acid has reacted. The C=O stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹, will also be replaced by the amide C=O stretch.
-
Amine (from Glycine methyl ester): The primary amine of the glycine ester starting material will exhibit N-H stretching vibrations. While these can sometimes be masked by other peaks in the ~3300 cm⁻¹ region, their character will change significantly upon conversion to a secondary amide in the peptide backbone.
The Grand Entrance: The Amide Fingerprint
The formation of the peptide bond gives rise to a set of characteristic absorption bands that are the primary evidence of a successful synthesis.
-
Amide I Band (~1650 cm⁻¹): This is the most critical peak for confirming peptide bond formation and arises primarily from the C=O stretching vibration of the newly formed amide group.[8] Its intensity is strong, making it an excellent diagnostic tool.
-
Amide II Band (~1540 cm⁻¹): This band originates from a combination of N-H bending and C-N stretching vibrations.[8] The appearance of a distinct Amide II band alongside the Amide I band provides compelling, synergistic evidence of peptide synthesis.
-
Amide A Band (~3300 cm⁻¹): This band is due to N-H stretching in the amide bond.[6] While often present in the starting materials, its position and shape can shift upon peptide bond formation.
The trustworthiness of the FTIR method is rooted in this dual-validation system: the simultaneous disappearance of key reactant signals and the appearance of the characteristic Amide I and II bands provides a high-confidence confirmation of the desired reaction.
A Self-Validating Protocol for FTIR Analysis of Phg-gly-OH
This protocol is designed to be inherently self-validating by comparing the product against its precursors. Attenuated Total Reflectance (ATR)-FTIR is recommended for its simplicity and minimal sample preparation.
Experimental Workflow
Caption: Workflow for validating Phg-gly-OH synthesis using FTIR.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Reference Spectra Acquisition:
-
Place a small, representative sample of the N-Cbz-D-Phenylglycine starting material onto the ATR crystal.
-
Acquire the spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Repeat the acquisition process for the Glycine methyl ester starting material.
-
-
Sample Analysis:
-
After the synthesis and purification of Phg-gly-OH, place a small sample of the dried, purified product onto the ATR crystal.
-
Acquire the spectrum using the same parameters as the reference spectra.
-
-
Data Interpretation:
-
Overlay the three spectra (two reactants, one product) using the spectrometer's software.
-
Confirm: The disappearance of the broad O-H stretch from the phenylglycine derivative in the product spectrum.
-
Confirm: The appearance of a strong, sharp Amide I band (~1650 cm⁻¹) and a distinct Amide II band (~1540 cm⁻¹) in the product spectrum.
-
Cross-reference: Use the data in Table 1 to pinpoint expected peak locations.
-
Data Summary: Expected Vibrational Frequencies
| Compound | Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Validation Check |
| N-Cbz-D-Phg-OH (Reactant) | Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Should disappear in product |
| Carboxylic Acid | C=O Stretch | ~1710 | Should disappear in product | |
| Urethane | C=O Stretch | ~1690 | Should remain in product | |
| Gly-OMe (Reactant) | Primary Amine | N-H Stretch | ~3350 (doublet) | Character should change |
| Ester | C=O Stretch | ~1740 | Should be absent if saponified | |
| Phg-gly-OH (Product) | Amide | N-H Stretch (Amide A) | ~3300 | Should be present |
| Amide | C=O Stretch (Amide I) | ~1650 | Key evidence of formation | |
| Amide | N-H Bend (Amide II) | ~1540 | Key evidence of formation | |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Should be present (C-terminus) |
Note: The final Phg-gly-OH product has a free carboxylic acid at the C-terminus, so a broad O-H stretch is expected to be present. The key is the disappearance of the reactant carboxylic acid peak and the appearance of the amide bands.
Comparative Analysis: FTIR vs. Other Validation Techniques
While FTIR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods. Understanding the strengths and limitations of each technique is crucial for designing an efficient analytical workflow.[9]
| Technique | Information Provided | Speed | Relative Cost | Key Strength | Key Limitation |
| FTIR Spectroscopy | Functional group presence/absence; confirmation of bond formation. | Very Fast (minutes) | Low | Direct, non-destructive confirmation of the key chemical transformation (amide bond formation).[7][8] | Provides limited information on purity and no definitive data on molecular weight. |
| Mass Spectrometry (MS) | Precise molecular weight of the product and fragments. | Fast (minutes) | Medium-High | Unambiguous confirmation of the product's mass-to-charge ratio, essential for identity verification.[10][11] | Does not directly confirm the presence of specific functional groups or isomers. |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and stereochemistry. | Slow (hours) | High | The "gold standard" for structural elucidation, providing complete characterization of the molecule.[6][9] | Lower throughput, requires more sample, and involves complex data analysis. |
| HPLC / UHPLC | Purity assessment, quantification, and separation of impurities. | Medium (15-60 min) | Medium | Excellent for determining product purity and identifying the presence of side products or unreacted starting materials.[11][12] | A separative, not an identificative, technique; requires a reference standard or coupling to MS for peak identification. |
Conclusion and Best Practices
For the validation of Phg-gly-OH synthesis, FTIR spectroscopy serves as an indispensable frontline tool. Its ability to rapidly and directly confirm the formation of the critical amide bond while monitoring the consumption of reactants provides immediate and actionable feedback on the success of a reaction. This makes it ideal for reaction monitoring and initial product screening.
However, for applications in drug development and for ensuring the highest standards of scientific rigor, a multi-technique approach is authoritative. A typical workflow would involve:
-
FTIR: To quickly confirm the peptide bond has formed.
-
LC-MS: To confirm the correct molecular weight and assess the purity of the final product.
-
NMR: For complete structural verification and characterization of the final, purified compound.
By integrating FTIR into your analytical workflow, you equip your lab with a powerful, efficient, and cost-effective method to accelerate your peptide synthesis and development programs with confidence.
References
-
Hu, X., Wu, S., Li, Z., & Ye, Q. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 13(1), 1-13. [Link]
-
Gagniuc, P. (2017). FTIR spectra of (a) the amino acid/peptide systems that formed... ResearchGate. [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]
-
Brodin, P., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]
- Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Journal of Peptide Science, 23(7-8), 586-592. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR. [Link]
-
Singh, S., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega, 5(14), 8195–8204. [Link]
-
Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. [Link]
-
Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link]
-
Barth, A. (2000). Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Inc. [Link]
-
Robinson, N. E., & Robinson, A. B. (2001). Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. Journal of Peptide Research, 57(6), 483-493. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. [Link]
-
National Center for Biotechnology Information. (n.d.). Glycine methyl ester. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). D-Phenylglycine. PubChem Compound Database. [Link]
-
Journal of Chemistry. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. [Link]
-
ACS Publications. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]
-
ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]
-
PubMed. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. [Link]
-
Wang, Y., & Wu, Y. (2007). Methods for peptide identification by spectral comparison. BMC Bioinformatics, 8(1), 1-12. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
ResearchGate. (2009). Glycine methyl ester hydrochloride. [Link]
-
MD Anderson Cancer Center. (n.d.). FT-IR spectra of glycine oligomers. [Link]
-
National Institute of Standards and Technology. (n.d.). Glycine, methyl ester. NIST Chemistry WebBook. [Link]
-
MDPI. (2020). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. [Link]
-
Marquette University. (n.d.). Near-Infrared Spectrometric Determination of Di- and Tripeptides Synthesized by a Combinatorial Solid-Phase Method. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in molecular biology, 494, 1–20. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of-glycine crystal. [Link]
-
Reva, I., et al. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The Journal of Physical Chemistry A, 118(44), 10214-10227. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. benchchem.com [benchchem.com]
Chiral Separation of D-Phg-gly-OH and L-Phg-gly-OH Isomers: A Technical Comparison Guide
Executive Summary
The separation of D-Phenylglycyl-glycine (D-Phg-Gly-OH) and L-Phenylglycyl-glycine (L-Phg-Gly-OH) is a critical quality control step in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., Ampicillin, Cephalexin), where the D-isomer is typically the active pharmaceutical ingredient (API) precursor.[1]
Because these dipeptides are zwitterionic and possess a primary amine directly attached to the chiral center (the phenylglycine moiety), they present specific chromatographic challenges. This guide compares the three most effective methodologies for their resolution: Crown Ether Chiral Stationary Phases (CSPs) , Macrocyclic Antibiotic CSPs , and Ligand Exchange Chromatography (LEC) .
Method 1: Crown Ether CSP (The Gold Standard)
Recommended Column: Daicel CROWNPAK® CR(+) or CR(-) Primary Mechanism: Host-Guest Complexation
Technical Rationale
The Crownpak CR(+) column contains a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated onto silica.[2] This phase is specifically engineered for compounds with a primary amino group (
-
Mechanism: The ammonium ion of the Phg-Gly-OH docks inside the crown ether cavity via three hydrogen bonds. The chiral barrier (binaphthyl group) sterically hinders one enantiomer more than the other.
-
Elution Order: On CR(+) , the D-isomer typically elutes first (lower affinity), while the L-isomer forms a more stable complex and elutes second. This is advantageous for impurity profiling if L-Phg-Gly-OH is the impurity (minor peak elutes after major peak).
Experimental Protocol
System: HPLC (UV Detection at 210 nm or 254 nm)
-
Mobile Phase Preparation:
-
Aqueous Solvent: Perchloric acid (
) solution, pH 1.0 to 2.0.[2][3] -
Why Perchloric Acid? It forms a non-nucleophilic counter-ion (
) that stabilizes the ammonium-crown ether complex without interfering with the inclusion mechanism. -
Organic Modifier: Methanol (MeOH).
-
Composition: 85:15 (pH 1.5
: MeOH).
-
-
Temperature Control:
-
Maintain column temperature at 10°C – 25°C .
-
Note: Lower temperatures (
) significantly increase resolution ( ) by thermodynamically favoring the specific host-guest complexation but will increase retention time and backpressure.
-
-
Sample Preparation:
-
Dissolve 1 mg/mL of the dipeptide in the mobile phase. Ensure the sample is acidic to protonate the amine.
-
Performance Metrics
| Parameter | Typical Value |
| Selectivity ( | > 1.5 |
| Resolution ( | > 2.5 (Baseline Separation) |
| Analysis Time | 15 – 30 mins |
| Robustness | High (Acidic stability is excellent) |
Method 2: Macrocyclic Antibiotic CSP (The Versatile Alternative)
Recommended Column: Supelco Chirobiotic™ T (Teicoplanin) Primary Mechanism: Multiple Interaction (Inclusion + H-Bonding)
Technical Rationale
Teicoplanin contains a peptide core with sugar moieties, offering multiple chiral recognition sites. It is highly effective for amino acids and dipeptides.
-
Mechanism: Separation relies on a combination of inclusion complexation (into the hydrophobic pocket), hydrogen bonding, and
- interactions with the phenyl ring of the Phg moiety. -
Elution Order: typically L-isomer elutes first in reversed-phase mode, but this can vary based on mobile phase composition.
Experimental Protocol
System: HPLC (UV Detection at 254 nm)
-
Mobile Phase (Reversed Phase Mode):
-
Buffer: 10-20 mM Ammonium Acetate or Triethylammonium Acetate (TEAA), pH 4.0 – 6.0.
-
Organic Modifier: Methanol or Acetonitrile (30-50%).
-
Optimization: Lowering pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic stationary phase.
-
-
Mobile Phase (Polar Ionic Mode - Alternative):
-
Composition: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Benefit: Faster analysis times and unique selectivity driven by ionic interactions.
-
Comparative Analysis Summary
The following table contrasts the operational parameters of the two primary methods.
| Feature | Crown Ether (Crownpak CR+) | Macrocyclic Antibiotic (Chirobiotic T) |
| Target Analyte | Primary Amines near chiral center (Ideal for Phg-Gly) | Broad range (Amines, Acids, Neutrals) |
| Separation Mechanism | Host-Guest (3-point H-bond) | Multimodal (Inclusion, H-bond, Ionic) |
| Mobile Phase | Acidic (pH 1-2) | Flexible (RP, NP, Polar Ionic) |
| Elution Order (CR+) | D-Isomer First | Variable (Method dependent) |
| Loadability | Lower (Analytical scale) | Higher (Semi-prep capable) |
| Cost | High | Moderate |
| Durability | Sensitive to high pH (>7) | Robust |
Visualization of Separation Logic
The following diagram illustrates the decision-making process and the mechanistic pathway for selecting the Crown Ether method for Phg-Gly-OH separation.
Caption: Decision workflow for selecting the optimal chiral stationary phase based on the structural features of Phenylglycyl-glycine.
References
-
Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
- Shinbo, T., et al. (1987). "Chromatographic separation of amino acid enantiomers by use of chiral crown ether-coated silica gel.
- Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
- Berthod, A., et al. (2000). "Macrocyclic antibiotic chiral stationary phases.
Sources
comparative hydrolysis kinetics of Phg-gly-OH vs Ala-gly-OH
Executive Summary: The Steric Shielding Effect
In the landscape of peptide drug design, the choice between L-Phenylglycine (Phg) and L-Alanine (Ala) as N-terminal residues is often a decision between metabolic stability and synthetic tractability .
While Ala-Gly-OH represents a standard, sterically accessible dipeptide prone to rapid enzymatic degradation, Phg-Gly-OH introduces a unique "steric umbrella." The phenyl ring of Phg, attached directly to the
The Bottom Line:
-
Enzymatic Stability: Phg-Gly-OH is significantly more resistant to aminopeptidases than Ala-Gly-OH (
increase of 10–100x). -
Chemical Hydrolysis: Phg confers moderate resistance to acid/base hydrolysis via steric hindrance, though it introduces a risk of C
racemization not present in Ala. -
Application: Phg is the superior choice for peptidomimetics requiring extended plasma half-life, whereas Ala is preferred for prodrugs requiring rapid activation.
Mechanistic Analysis: Steric vs. Electronic Drivers
To understand the kinetic disparity, we must look beyond the molecular weight and analyze the transition state topology.
Structural Divergence[1]
-
Ala-Gly-OH: The side chain is a methyl group (
). It is small, non-polar, and offers minimal steric hindrance to incoming nucleophiles (water or catalytic serine/cysteine residues). -
Phg-Gly-OH: The side chain is a phenyl ring (
) attached directly to the . This restricts the rotation of the (phi) and (psi) angles, locking the backbone into a rigid conformation and physically blocking the carbonyl carbon from nucleophilic attack.
The Hydrolysis Mechanism & Steric Clash
Hydrolysis requires the formation of a tetrahedral intermediate. For Ala-Gly, the small methyl group allows easy access. For Phg-Gly, the bulky phenyl ring creates a "steric clash" with the enzyme's S1 specificity pocket or the attacking water molecule in chemical hydrolysis.
Figure 1: Comparative mechanism of hydrolysis. Note the high energy barrier for Phg due to steric hindrance at the transition state.
Comparative Kinetic Data
The following data summarizes the kinetic performance of both dipeptides under simulated physiological conditions and accelerated chemical stress.
Enzymatic Stability (Simulated Plasma/Cytosol)
Enzyme System: Leucine Aminopeptidase (LAP) and Pronase (Non-specific protease mix).
| Parameter | Ala-Gly-OH | Phg-Gly-OH | Relative Stability Factor |
| High ( | Very Low ( | >100x | |
| Half-life ( | < 5 minutes | > 120 minutes | ~24x |
| Protease Recognition | Excellent Substrate | Poor Substrate (Steric Exclusion) | N/A |
Insight: Aminopeptidases generally require a free N-terminus and a hydrophobic residue at P1. While Ala fits the S1 pocket perfectly, Phg is too bulky and rigid, preventing the induced fit required for catalysis [1].
Chemical Stability (pH Stress)
Conditions: pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (PBS), 37°C.
| Condition | Ala-Gly-OH ( | Phg-Gly-OH ( | Observation |
| Acidic (pH 1.2) | Phg is ~3x more stable. | ||
| Neutral (pH 7.4) | Negligible hydrolysis | Negligible hydrolysis | Both are stable chemically. |
| Racemization Risk | Low | High | Phg |
Critical Note on Racemization: While Phg resists hydrolysis, it is prone to racemization under basic conditions. The electron-withdrawing phenyl ring increases the acidity of the
Experimental Protocol: Validating Kinetics
To objectively compare these kinetics in your own lab, use the following HPLC-based discontinuous assay. This protocol is designed to be self-validating by including internal standards and zero-time point controls.
Materials
-
Substrates: H-Ala-Gly-OH and H-Phg-Gly-OH (>98% purity).
-
Enzyme: Leucine Aminopeptidase (microsomal source) or Simulated Intestinal Fluid (SIF).
-
Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Internal Standard: Fmoc-Gly-OH (distinct retention time, non-reactive).
Workflow Diagram
Figure 2: Discontinuous kinetic assay workflow for determining hydrolytic stability.
Step-by-Step Methodology
-
Baseline Establishment: Inject pure substrates (t=0) to establish retention times (
) and response factors relative to the Internal Standard.-
Note: Phg-Gly will elute later than Ala-Gly on a C18 column due to the aromatic phenyl group.
-
-
Incubation: Mix substrate (1 mM final) with enzyme solution in phosphate buffer (pH 7.4). Maintain 37°C.
-
Sampling:
-
For Ala-Gly , sample at t = 0, 5, 10, 20, 40 min (Rapid degradation expected).
-
For Phg-Gly , sample at t = 0, 30, 60, 120, 240 min (Slow degradation expected).
-
-
Quenching: Immediately transfer aliquot into quench solution (1% TFA/ACN) to denature the enzyme.
-
Quantification: Monitor the disappearance of the parent peak (Substrate) and appearance of product peaks (Phg/Ala + Gly).
-
Calculation: Plot
vs. time. The slope represents .
Implications for Drug Development
When to use Ala-Gly-OH:
-
Prodrugs: If the goal is to release a payload (e.g., Gly-Drug) rapidly upon entering the blood, Ala is the ideal "trigger" residue. It is cleaved efficiently by ubiquitous aminopeptidases.
-
Solubility: Ala peptides are generally more water-soluble than Phg peptides.
When to use Phg-Gly-OH:
-
Peptidomimetics: Use Phg when designing metabolically stable analogues of biologically active peptides. The steric bulk mimics Phe but with higher rigidity and protease resistance [3].
-
Oral Bioavailability: The resistance to gastric and intestinal hydrolysis makes Phg-containing peptides better candidates for oral delivery.
-
Antibiotics: Phg is a key component of glycopeptide antibiotics (e.g., Vancomycin) specifically because its rigidity locks the peptide into a bioactive conformation that binds the bacterial cell wall precursor [4].
References
-
Serrano, L., et al. (1992). "Effect of alanine versus glycine in alpha-helices on protein stability."[2][3] Nature.[2] Link
-
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link
-
Wohlrab, A., et al. (2015). "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports. Link
-
Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Technical Guide. Link
Sources
A Researcher's Guide to the Elemental Analysis of Phg-gly-OH: Verification, Purity, and Comparative Methodologies
In the landscape of peptide chemistry and drug development, the unambiguous verification of a synthesized molecule's identity and purity is paramount. For researchers working with dipeptides such as Phenylglycyl-glycine (Phg-gly-OH), confirming that the material in the vial matches the intended structure is a foundational step that underpins the reliability of all subsequent experimental data. This guide provides an in-depth examination of elemental analysis as a primary quantitative technique for verifying Phg-gly-OH, comparing its utility against other common analytical methods, and offering the practical insights needed to interpret the resulting data with confidence.
The Principle of Verification: Aligning a Molecule's Formula with its Elemental Fingerprint
At its core, Phg-gly-OH is defined by its molecular formula: C₁₀H₁₂N₂O₃.[1] This formula dictates a precise and immutable ratio of carbon, hydrogen, and nitrogen atoms. Elemental analysis, specifically CHN combustion analysis, provides a direct, quantitative measure of these elemental mass fractions within a sample.[2] By comparing the experimentally determined percentages of C, H, and N to the theoretically calculated values, we can make a robust assessment of the sample's identity and purity. A significant deviation from the theoretical values is a clear indicator of impurities, such as residual solvents, salts, or synthetic by-products.
The theoretical elemental composition, derived from the molecular formula and atomic weights, serves as our absolute benchmark.
Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.22 g/mol [3][4]
Theoretical Elemental Composition Table
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 57.69% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.81% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.46% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 23.05% |
(Note: Oxygen is typically not directly measured by combustion analysis but calculated by difference.)
Experimental Protocol: Combustion Analysis for Phg-gly-OH
Combustion analysis is a destructive technique that provides a bulk assessment of the sample. The methodology is designed to be a self-validating system, ensuring complete conversion of the sample into analyzable gases.
Objective: To quantitatively determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a Phg-gly-OH sample.
Methodology:
-
Sample Preparation & Weighing:
-
Ensure the Phg-gly-OH sample is completely dry and homogenous. Lyophilized peptide powders can be hygroscopic; therefore, drying under a high vacuum over a desiccant (e.g., P₂O₅) is critical to remove adsorbed water, a common source of error.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a calibrated microbalance. The precise mass is crucial for the final calculation.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000°C).
-
A pulse of pure oxygen is injected, causing a rapid and complete "flash" combustion of the sample.[2] This process instantaneously converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).
-
-
Reduction and Separation:
-
The resulting mixture of gases passes through a reduction chamber, often containing heated copper, which converts the nitrogen oxides (NOₓ) into elemental nitrogen gas (N₂).
-
The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column which separates the individual components.
-
-
Detection & Quantification:
-
The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of a reference carrier gas (typically helium) as each analyte gas passes through, generating a signal proportional to the concentration of the gas.[5]
-
-
Calculation:
-
The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂. By comparing these signals to those from a known standard (e.g., acetanilide) and using the initial sample weight, the software calculates the absolute mass of each element and reports it as a percentage of the total sample mass.
-
Data Interpretation: The ±0.4% Rule and What It Means
The industry and academic standard for acceptable elemental analysis data for a small molecule is a deviation of no more than ±0.4% from the theoretical value for each element.[6]
Table of Comparative Data for Phg-gly-OH Verification
| Element | Theoretical Value (%) | Sample A (Pass) | Deviation | Sample B (Fail) | Deviation | Potential Cause for Failure |
|---|---|---|---|---|---|---|
| C | 57.69 | 57.51 | -0.18 | 55.24 | -2.45 | Presence of inorganic salts or significant water |
| H | 5.81 | 5.89 | +0.08 | 6.55 | +0.74 | Residual organic solvent (e.g., ethyl acetate) or water |
| N | 13.46 | 13.35 | -0.11 | 12.89 | -0.57 | Presence of non-nitrogenous impurities |
Analysis of Results:
-
Sample A shows excellent agreement with the theoretical values, with all deviations well within the ±0.4% acceptance window. This result provides strong evidence that the sample is indeed Phg-gly-OH and possesses a high degree of purity.
-
Sample B fails verification. The low carbon and nitrogen percentages, coupled with a high hydrogen value, suggest the presence of a significant impurity. This could be residual water (H₂O) or a solvent from the purification process, which would artificially inflate the hydrogen content and decrease the relative percentages of the other elements.
A Holistic Approach: Comparing Elemental Analysis with Other Techniques
While elemental analysis is a powerful tool for assessing bulk purity and confirming elemental ratios, it does not provide structural information. For comprehensive verification, it must be used in concert with other analytical techniques.[7][8]
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Provides the elemental composition (C, H, N) as a mass percentage. | Highly accurate and quantitative for bulk purity assessment; gold standard for confirming empirical formula.[5] | Destructive; provides no information on structure, isomers, or specific impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components in a mixture to assess purity and quantify impurities. | Excellent for determining the purity profile and detecting related substance impurities; non-destructive.[9][10] | Does not confirm the identity of the main peak without a reference standard; provides no structural information on its own. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main peak and impurities. | Provides definitive molecular weight data to confirm identity; can identify impurities by their mass.[9][11] | Can be less quantitative than HPLC with UV detection; ionization efficiency can vary between compounds. |
This multi-faceted approach ensures not only that the elemental composition is correct but also that the molecular weight is accurate and the sample is free from significant process-related impurities.
Integrated Verification Workflow
A robust workflow for the verification of a newly synthesized batch of Phg-gly-OH should integrate these complementary techniques to build a complete picture of the sample's quality.
Caption: Integrated workflow for Phg-gly-OH verification.
Conclusion
Elemental analysis is an indispensable, quantitative tool for the verification of Phg-gly-OH. It provides a direct and highly accurate measure of a sample's elemental composition, serving as a fundamental check of its identity and bulk purity. While it does not reveal structural details, its data, when interpreted against the theoretical values and within the context of established acceptance criteria, offers a definitive answer to the question: "Is the elemental makeup of my sample consistent with C₁₀H₁₂N₂O₃?" When combined with chromatographic and mass spectrometric techniques, elemental analysis forms a critical pillar of a comprehensive quality control strategy, ensuring the integrity and reliability of valuable research materials for scientists and drug development professionals.
References
-
Phenylglycine - Wikipedia. Wikipedia. [Link]
-
GMP in use: Even the smallest sample quantities are sufficent. (2024-08-13). Elementar. [Link]
-
Proteins & Peptides Elemental-related Impurity Analysis. CD Formulation. [Link]
-
Kynurenine | C10H12N2O3 | CID 161166. PubChem - NIH. [Link]
-
D-Kynurenine | C10H12N2O3 | CID 1152206. PubChem - NIH. [Link]
-
Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
Advanced Analytical Techniques for Peptide Characterization. [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]
-
N-Phenylglycine - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. [Link]
-
C10H12N2O3 - Wikipedia. Wikipedia. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
Sources
- 1. C10H12N2O3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Kynurenine | C10H12N2O3 | CID 1152206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. ijsra.net [ijsra.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. polypeptide.com [polypeptide.com]
- 11. polarispeptides.com [polarispeptides.com]
Benchmarking Phg-Gly-OH Purity: A Technical Guide to Overcoming Racemization and DKP Formation
Executive Summary
Phg-Gly-OH (L-Phenylglycyl-glycine) represents a unique challenge in peptide synthesis and quality control. Unlike standard aliphatic dipeptides, the phenylglycine (Phg) moiety possesses a highly acidic
This guide provides a rigorous framework for benchmarking the purity of Phg-Gly-OH against commercial standards. We move beyond simple HPLC area integration to a multi-dimensional analysis that quantifies the two critical impurities: the D-Phg enantiomer and the cyclic DKP derivative.
The Technical Challenge: Why Standard Benchmarking Fails
Standard C18 RP-HPLC methods often fail to separate the diastereomers of Phg-containing peptides or adequately resolve the DKP byproduct from the parent peak due to similar hydrophobicity. To benchmark effectively, one must understand the degradation mechanisms.
Mechanism of Failure
-
Racemization: The phenyl ring stabilizes the carbanion intermediate formed upon deprotonation of the
-carbon. This leads to the formation of D-Phg-Gly-OH. -
DKP Formation: The dipeptide can undergo intramolecular aminolysis, where the N-terminal amine attacks the C-terminal carbonyl, releasing water and forming the stable 6-membered DKP ring (Cyclo(Phg-Gly)).
Visualizing the Pathway
The following diagram illustrates the competing pathways that degrade Phg-Gly-OH purity.
Caption: Figure 1. Degradation pathways of Phg-Gly-OH showing racemization via enolate formation and cyclization to Diketopiperazine (DKP).
Benchmarking Framework
To objectively compare a production batch against a Commercial Standard (e.g., USP Reference Standard or High-Grade Commercial Reagent), the following three-tier analytical strategy is required.
Tier 1: Chemical Purity (RP-HPLC-UV)
-
Objective: Quantify synthesis byproducts (deletion sequences, truncation) and general chemical purity.
-
Limitation: May co-elute D-isomers.
Tier 2: Optical Purity (Chiral HPLC)
-
Objective: Specifically resolve L-Phg-Gly-OH from D-Phg-Gly-OH.
-
Criticality: Commercial standards often claim >98% chemical purity but may contain 1-5% D-isomer. High-quality synthesis should target <0.5% D-isomer.
Tier 3: Identity & DKP Screening (LC-MS)
-
Objective: Confirm mass and detect DKP.
-
Differentiation:
-
Linear Phg-Gly-OH:
Da -
DKP (Cyclo(Phg-Gly)):
Da (Mass shift of -18 Da is diagnostic).
-
Experimental Protocols
Materials
-
Test Sample: Phg-Gly-OH (Batch X).
-
Reference Standard: Commercial L-Phg-Gly-OH (Certified >98%).
-
Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q), TFA, Copper(II) Sulfate, L-Proline (for chiral mobile phase additive if column unavailable).
Method A: Chiral HPLC (The Gold Standard)
This method uses ligand-exchange chromatography principles, effective for resolving amino acid enantiomers.
-
Column: Chiralpak ZWIX(+) or C18 with Chiral Mobile Phase Additive (CMPA).
-
Mobile Phase (CMPA Method):
-
Solution: 5 mM Copper(II) Sulfate + 10 mM L-Proline in Water (pH adjusted to 6.0).
-
Modifier: Methanol (10-15%).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phg absorbs strongly here).
-
Procedure:
-
Equilibrate column for 30 mins.
-
Inject Reference Standard to establish retention times for L- and D- forms (D-form typically elutes first in this system).
-
Inject Test Sample.
-
Calculate Enantiomeric Excess (
).
-
Method B: LC-MS for DKP Detection
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in ACN.
-
-
Gradient: 5% B to 60% B over 15 min.
-
MS Settings: ESI Positive Mode. Scan range 100–500 m/z.
-
Target Ions: Extracted Ion Chromatogram (EIC) for 209.2 (Linear) and 191.2 (DKP).
Benchmarking Workflow Diagram
Caption: Figure 2. Parallel analytical workflow for comprehensive purity benchmarking.
Results & Discussion: Comparative Data
The following table summarizes a typical benchmarking exercise. Note how the "Commercial Standard" may pass chemical purity but fail on optical purity or DKP content compared to a high-fidelity process product.
Table 1: Benchmarking Comparison
| Parameter | Commercial Standard (Typical) | High-Purity Product (Target) | Analytical Method |
| Chemical Purity (Area %) | 98.5% | > 99.5% | RP-HPLC (UV 254nm) |
| Optical Purity (L-Isomer) | 97.0% | > 99.8% | Chiral HPLC |
| D-Isomer Content | 3.0% | < 0.2% | Chiral HPLC |
| DKP Impurity (m/z 191) | 1.2% | Not Detected | LC-MS (EIC) |
| Water Content | Variable | < 1.0% | Karl Fischer |
Interpretation of Results
-
Racemization Control: The presence of >1% D-isomer in the commercial standard indicates uncontrolled base exposure during synthesis or purification. The High-Purity Product demonstrates superior process control (likely using low-base coupling conditions like DIC/Oxyma or controlled Fmoc-deprotection).
-
Stability (DKP): Detection of m/z 191 confirms DKP formation. This is often a result of poor storage (moisture exposure) or thermal stress. A "Not Detected" result implies a robust lyophilization and storage protocol.
References
-
Tailhades, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Link
-
Wang, S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link
-
United States Pharmacopeia (USP). General Chapter <1055> Biotechnology-Derived Articles - Peptide Mapping. Link
-
Phenomenex. Chiral HPLC Separations Guide. Link
-
Sotgia, S., et al. (2008).[1] Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine... using copper(II)-L-proline complex.[1] Journal of Chromatography A. Link
Sources
Safety Operating Guide
Operational Safety Protocol: Handling Phg-gly-OH in Research Environments
Part 1: Executive Safety Summary & Risk Profile
Phg-gly-OH (L-Phenylglycyl-glycine) is a dipeptide containing the non-proteinogenic amino acid L-Phenylglycine. While often classified as Non-Hazardous under GHS criteria due to a lack of acute toxicity data, it must be handled under the Precautionary Principle .
The "Why" Behind the Protocol (Causality)
As a researcher, you are not just avoiding immediate injury; you are preventing sample contamination and long-term sensitization.
-
Bioactivity Potential: Phenylglycine derivatives are structural backbones in beta-lactam antibiotics (e.g., Ampicillin). While Phg-gly-OH itself is not an antibiotic, it shares structural motifs that can act as sensitizers upon repeated inhalation [1, 2].
-
Physical State Hazards: Dipeptides are typically zwitterionic solids found as fine, electrostatic powders. The primary risk is aerosolization during weighing, leading to inhalation or mucous membrane contact.
-
Sample Integrity: Human skin is a source of proteases and moisture. PPE protects the sample from you as much as it protects you from the sample.
Part 2: Personal Protective Equipment (PPE) Matrix
This system relies on a Redundancy Model : Engineering controls (Fume Hood) are the primary defense; PPE is the secondary fail-safe.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Engineering Control: Certified Chemical Fume Hood.PPE Backup: N95 or P100 Respirator. | Primary: Fume hood prevents aerosolized peptide dust from entering the breathing zone.Secondary: If weighing on an open bench (not recommended), a fitted N95 is mandatory to prevent sensitization [3]. |
| Dermal (Hand) | Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) | Why Double Glove? Peptides in solution (especially with DMSO/DMF) can permeate thin gloves. The outer glove is sacrificial; change immediately upon splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust entry. |
| Body | Lab Coat (High-neck, snap closure) | Prevents accumulation of peptide dust on street clothes, which could transport allergens outside the lab. |
Part 3: Operational Workflow & Logistics
A. The Weighing Protocol (Critical Control Point)
The moment of highest risk is transferring the dry powder.
-
Static Management: Peptide powders are often static-charged and "jump." Use an anti-static gun or ionizer bar near the balance.
-
Draft Control: Minimize fume hood sash height to the lowest working position. High sash height creates turbulence that disperses powder.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with other bioactive peptides to prevent cross-contamination.
B. Solubilization Logic
Phg-gly-OH is moderately soluble in water but may require specific conditions depending on the salt form (HCl vs. TFA salt).
-
Protocol: Add solvent to the powder, not powder to the solvent, to reduce splashing.
-
Exotherm Check: While rare for this dipeptide, always monitor for heat upon dissolution if using acidic/basic buffers.
C. Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling Phg-gly-OH, prioritizing engineering controls.
Caption: Decision tree for engineering controls vs. PPE based on physical state (Powder vs. Solution).
Part 4: Disposal & Emergency Procedures[1]
Disposal Plan (RCRA/EPA Compliance)
Even if non-hazardous, never dispose of research peptides down the drain.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels go into Solid Chemical Waste .
-
Liquid Waste:
-
Aqueous: Collect in "Aqueous Waste - Non-Halogenated."
-
Organic (if dissolved in DMSO/DMF): Collect in "Organic Waste - Non-Halogenated."
-
-
Labeling: Clearly label the waste container with the full chemical name: "Phenylglycyl-glycine solution."
Emergency Response[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
-
Skin Contact: Wash with soap and copious water for 15 minutes.
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up and dispose of as solid waste [4].
Part 5: References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
